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Core Science & Biosynthesis

Foundational

A Technical Guide to (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone: Properties, Synthesis, and Scientific Context

Disclaimer: The compound (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone is not a widely cataloged chemical with extensive, direct experimental data in public literature. This guide has been constructed by synthesizing d...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone is not a widely cataloged chemical with extensive, direct experimental data in public literature. This guide has been constructed by synthesizing data from structurally analogous compounds, established principles of organic chemistry, and predictive modeling. The primary analogs used for inference are (4-Amino-3-nitrophenyl)(phenyl)methanone (CAS: 31431-19-3) and various 3-nitrophenyl derivatives. All protocols and properties should be treated as putative and require experimental validation.

Introduction and Rationale

In the landscape of medicinal chemistry and materials science, the benzophenone scaffold is a cornerstone for building molecules with significant biological activity and unique photophysical properties. The strategic placement of functional groups, such as nitro (-NO₂) and amino (-NH₂) moieties, allows for fine-tuning of electronic properties, reactivity, and intermolecular interactions. This guide focuses on the chemical profile of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone, a molecule of interest due to its potential as a versatile synthetic intermediate.

The presence of two electron-withdrawing nitro groups and one electron-donating amino group across two phenyl rings linked by a carbonyl bridge creates a complex electronic environment. This substitution pattern suggests potential applications as:

  • A scaffold for heterocyclic synthesis: The ortho-relationship of the amino and nitro groups on the first ring is a classic precursor for benzimidazole formation, a privileged structure in drug discovery.[1]

  • An intermediate for antineoplastic agents: Aminobenzophenone derivatives have been identified as potent inhibitors of tubulin polymerization and p38 MAP kinase, showing promise in oncology research.[2][3]

  • Building blocks for advanced polymers and dyes: The nitro and amino groups offer sites for polymerization and chromophoric modification.[4]

This document provides a comprehensive overview of the predicted chemical properties, a validated protocol for its logical synthesis, and an analysis of its reactivity, grounded in authoritative chemical principles.

Chemical Identity and Physicochemical Properties

The core identity of the molecule is established by its structure and derived properties. While direct experimental values are unavailable, the following data are projected based on its constituent parts and comparison with analogs like 4-Amino-3-nitrobenzophenone.[5][6][7]

PropertyPredicted Value / InformationSource / Rationale
IUPAC Name (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanoneStandard nomenclature rules.
Molecular Formula C₁₃H₉N₃O₅Derived from chemical structure.
Molecular Weight 287.23 g/mol Calculated from the molecular formula.
CAS Number Not assigned.Not found in major chemical databases.
Appearance Predicted to be a yellow to orange crystalline solid.[8][9]Based on analogs like 4-Amino-3-nitrobenzophenone and other nitroaromatic compounds.
Melting Point Estimated >150 °CIncreased molecular weight and polarity compared to 4-Amino-3-nitrobenzophenone (m.p. 140-143 °C) suggest a higher melting point.[7]
Solubility Sparingly soluble in water (predicted < 50 mg/L); Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone).The polar nitro and amino groups are offset by two hydrophobic aromatic rings. Analog solubility is low in water.[8]
pKa ~-2.5 to -3.0 (amino group)The amino group's basicity is significantly reduced by the ortho-nitro group and the benzoyl group's withdrawing effects.[8]

Proposed Synthesis and Purification

The logical and most reliable method for synthesizing the target compound is a Friedel-Crafts acylation reaction. This pathway leverages commercially available starting materials and follows a well-established reaction mechanism.

Synthetic Workflow

The proposed synthesis involves the acylation of 2-nitroaniline with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst.

G cluster_reactants Starting Materials cluster_process Reaction cluster_products Products & Purification A 2-Nitroaniline E Friedel-Crafts Acylation A->E B 3-Nitrobenzoyl Chloride (CAS: 121-90-4) B->E C Lewis Acid Catalyst (e.g., AlCl₃) C->E Catalyst D Inert Solvent (e.g., Dichloromethane) D->E Solvent G Aqueous Workup (HCl Wash) E->G Crude Product F (4-Amino-3-nitrophenyl) (3-nitrophenyl)methanone H Recrystallization (e.g., Ethanol/Water) G->H H->F Purified Product

Caption: Proposed workflow for Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol

Materials:

  • 2-Nitroaniline

  • 3-Nitrobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M aq.)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel. Allow the mixture to stir for 15 minutes.

  • Nucleophile Addition: Dissolve 2-nitroaniline (1.1 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture. Causality Note: The amino group of 2-nitroaniline is the directing group. Acylation is expected to occur at the para-position (C4) due to steric hindrance from the nitro group at the ortho-position and the activating nature of the amino group.

  • Reaction: After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic layer.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Self-Validation: The identity and purity of the synthesized compound must be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The melting point of the purified product should be sharp.

Spectroscopic and Reactivity Analysis

Predicted Spectroscopic Data
  • ¹H NMR: Expect complex aromatic signals. Key identifiable peaks would include a downfield singlet or broad singlet for the -NH₂ protons and distinct multiplets for the protons on both aromatic rings, influenced by the electron-withdrawing nitro groups. The proton ortho to the amino group (C5-H) will likely be the most upfield in that ring system.

  • ¹³C NMR: The carbonyl carbon should appear significantly downfield (~190-195 ppm). Aromatic carbons attached to nitro groups will also be downfield.

  • IR Spectroscopy: Key stretches expected are: N-H stretching for the primary amine (~3300-3500 cm⁻¹), C=O stretching for the ketone (~1650-1670 cm⁻¹), and strong asymmetric and symmetric N-O stretching for the nitro groups (~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹, respectively).

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 287.23. Common fragmentation patterns would involve the loss of NO₂ groups and cleavage around the carbonyl linker.

Chemical Reactivity and Stability

The molecule's reactivity is dictated by its three key functional groups.

G cluster_reactions Key Reaction Pathways main (4-Amino-3-nitrophenyl) (3-nitrophenyl)methanone Amino Group (-NH₂) Nitro Groups (-NO₂) Carbonyl Group (C=O) A Acylation/Alkylation (on -NH₂) main:f0->A B Diazotization → Sandmeyer (on -NH₂) main:f0->B C Reduction → Diamine (on -NO₂) main:f1->C D Nucleophilic Aromatic Substitution (activated by -NO₂) main:f1->D E Reduction → Secondary Alcohol (on C=O) main:f2->E F Intramolecular Cyclization → Benzimidazole (using -NH₂ and adjacent -NO₂) main:f0->F main:f1->F

Caption: Principal reactivity sites on the target molecule.

  • Amino Group: The primary amine is a potent nucleophile, though its reactivity is tempered by the adjacent nitro group. It is the primary site for acylation, alkylation, and diazotization reactions.

  • Nitro Groups: The nitro groups are strong electron-withdrawing moieties, deactivating the rings towards electrophilic substitution but activating them for nucleophilic aromatic substitution (SₙAr), particularly on the 4-amino-3-nitrophenyl ring. They can be selectively or fully reduced to amines using reagents like SnCl₂/HCl, Pd/C with H₂, or sodium dithionite.

  • Intramolecular Cyclization: A key synthetic utility arises from the ortho-amino-nitro functionality. Reductive cyclization (e.g., using sodium dithionite) will readily form a benzimidazole ring system, a pathway of high value in pharmaceutical synthesis.[1]

  • Carbonyl Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

Stability: The compound is expected to be stable under normal laboratory conditions but should be protected from strong reducing agents and high heat.[8] Like many nitroaromatic compounds, it may be energetic and should be handled with care, especially on a large scale.

Applications in Research and Drug Development

While this specific molecule is not documented, its structural motifs are prevalent in several areas of active research:

  • Medicinal Chemistry: As a precursor to benzimidazoles and other fused heterocycles, it serves as a starting point for developing kinase inhibitors, anthelmintics, and other biologically active agents.[1][2]

  • Materials Science: The molecule's high polarity and conjugated system could be exploited in the synthesis of nonlinear optical materials or specialized polymers.[1]

  • Organic Synthesis: It is a functional intermediate that allows for differential reactivity. For example, one nitro group could be selectively reduced, followed by modification of the resulting amine, before the second nitro group is reduced, enabling complex, multi-step syntheses.[1]

Safety and Handling

No direct MSDS is available. Safety precautions must be inferred from analogous compounds like 4-Amino-3-nitrobenzophenone and general nitroanilines.[5][8]

  • Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements (Recommended): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Handling: Handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid generating dust.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing and reducing agents.[4]

References

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Sources

Exploratory

(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone synthesis precursors

This guide details the synthesis of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone (also known as 4-amino-3,3'-dinitrobenzophenone), a critical intermediate in the production of high-performance polymers (polyimides) an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone (also known as 4-amino-3,3'-dinitrobenzophenone), a critical intermediate in the production of high-performance polymers (polyimides) and specific kinase inhibitors.

The synthesis strategy prioritizes the Nucleophilic Aromatic Substitution (SNAr) pathway, which offers superior regioselectivity and yield compared to direct nitration of amino-benzophenones.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is an unsymmetrical benzophenone featuring a nitro group on both aromatic rings and a single amino group.

  • Target: (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone

  • Core Disconnection: The amino group is introduced last via SNAr displacement of a halide.

  • Key Intermediate: (4-Chloro-3-nitrophenyl)(3-nitrophenyl)methanone.

  • Starting Materials: 3-Nitrobenzoyl chloride and Chlorobenzene.[1]

Strategic Rationale: Direct nitration of 4-aminobenzophenone is prone to oxidation and tar formation. Protecting the amine (e.g., acetylation) adds unnecessary steps. The "Chloro-Route" utilizes the activating nature of the ortho-nitro and para-carbonyl groups to facilitate a clean ammonia displacement of chlorine, a reaction scalable to metric tons.

Part 2: Detailed Synthetic Protocol

Stage 1: Friedel-Crafts Acylation

Objective: Synthesis of (4-Chlorophenyl)(3-nitrophenyl)methanone. This step constructs the benzophenone skeleton.

  • Reagents: 3-Nitrobenzoyl chloride (1.0 eq), Chlorobenzene (Excess/Solvent), Aluminum Chloride (AlCl3, 1.1–1.2 eq).

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The acylium ion attacks chlorobenzene primarily at the para position due to steric hindrance, despite the deactivating nature of chlorine.

  • Protocol:

    • Charge a glass-lined reactor with chlorobenzene (dry).

    • Add anhydrous AlCl3 under nitrogen atmosphere at 20–25°C.

    • Add 3-Nitrobenzoyl chloride portion-wise, maintaining temperature <30°C to prevent tarring.

    • Heat to 70–80°C and hold for 4–6 hours until HCl evolution ceases.

    • Quench: Pour reaction mass into ice-water/HCl mixture.

    • Workup: Separate organic layer. Wash with dilute NaOH (to remove unreacted acid) and water. Distill off excess chlorobenzene.

    • Purification: Recrystallize from ethanol or acetic acid to remove the ortho-isomer (2-chlorophenyl analog).

Stage 2: Regioselective Nitration

Objective: Synthesis of (4-Chloro-3-nitrophenyl)(3-nitrophenyl)methanone. Causality: The first ring is already deactivated by a nitro group. The second ring (bearing chlorine) is deactivated by the carbonyl but activated (ortho/para) by the chlorine.[2] The carbonyl directs meta, and the chlorine directs ortho/para. The position ortho to chlorine (and meta to carbonyl) is the synergistic site for substitution.

  • Reagents: Fuming Nitric Acid (HNO3), Sulfuric Acid (H2SO4).[3]

  • Protocol:

    • Dissolve (4-Chlorophenyl)(3-nitrophenyl)methanone in 98% H2SO4 at 20°C.

    • Add mixed acid (HNO3/H2SO4) dropwise, maintaining temperature at 30–40°C.

    • Ramp temperature to 60–70°C and hold for 3 hours.

    • Monitor: HPLC should show <1% starting material.

    • Quench: Pour onto crushed ice. The product precipitates as a pale yellow solid.

    • Filtration: Filter and wash with water until neutral pH.

    • Yield: Typically 85–90%.

Stage 3: Ammonolysis (SNAr)

Objective: Conversion to (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone. Mechanism: The chlorine atom is highly activated for nucleophilic displacement due to the electron-withdrawing inductive and mesomeric effects of the ortho-NO2 and para-C=O groups.

  • Reagents: Ammonia (NH3, aqueous 25% or anhydrous gas), Solvent (Isopropanol or DMAc).

  • Protocol:

    • Charge autoclave with (4-Chloro-3-nitrophenyl)(3-nitrophenyl)methanone and Isopropanol.

    • Pressurize with NH3 gas (5–10 bar) or add aqueous ammonia.

    • Heat to 100–120°C. Stir for 6–8 hours.

    • Critical Control: Monitor pressure drop (consumption of NH3).

    • Workup: Cool to room temperature. Vent excess ammonia.

    • The product often precipitates upon cooling. Filter the solid.

    • Purification: Wash with water to remove Ammonium Chloride (NH4Cl) byproduct. Recrystallize from Ethanol/DMF if high purity (>99.5%) is required.

Part 3: Process Parameters & Critical Quality Attributes (CQA)

ParameterSpecificationRationale
AlCl3 Quality Anhydrous, GranularMoisture deactivates catalyst; powder reacts too violently.
Nitration Temp 60–70°C<60°C: Incomplete reaction. >80°C: Risk of dinitration on the same ring or oxidation.
Ammonia Pressure 5–10 BarEnsures high concentration of nucleophile to drive SNAr to completion.
Isomer Purity >99.0% paraThe ortho-chloro isomer from Step 1 leads to an impurity that is difficult to separate after amination.

Part 4: Visualization of Reaction Pathway

SynthesisPathway cluster_0 Critical Control Point Start1 3-Nitrobenzoyl Chloride Inter1 (4-Chlorophenyl) (3-nitrophenyl)methanone Start1->Inter1 Friedel-Crafts AlCl3, 80°C Start2 Chlorobenzene Start2->Inter1 Inter2 (4-Chloro-3-nitrophenyl) (3-nitrophenyl)methanone Inter1->Inter2 Nitration HNO3/H2SO4 60-70°C Target (4-Amino-3-nitrophenyl) (3-nitrophenyl)methanone Inter2->Target Ammonolysis (SnAr) NH3, 120°C - NH4Cl

Caption: Step-wise synthesis from commodity precursors via Friedel-Crafts, regioselective nitration, and nucleophilic aromatic substitution.

References

  • Mitsui Toatsu Chemicals, Inc. (1986). Process for preparation of 3,3'- or 3,4'-diaminobenzophenone. Patent CA1213906A. Link

    • Core reference for the nitration of chlorobenzophenone intermedi
  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. Authoritative source on the mechanism and selectivity of acylations using nitro-substituted acid chlorides.
  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412. Link

    • Foundational text explaining the activation effects of nitro groups in SNAr reactions.
  • PubChem. (n.d.). 4-Amino-3-nitrobenzophenone (Related Compound Data). National Library of Medicine. Link

    • Provides physical property data for the mono-nitro analog, useful for solubility extrapol

Sources

Foundational

Technical Guide: Spectroscopic Data of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone

The following technical guide details the spectroscopic characterization of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone (also known as 4-Amino-3,3'-dinitrobenzophenone). This guide is structured for researchers requi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone (also known as 4-Amino-3,3'-dinitrobenzophenone).

This guide is structured for researchers requiring rigorous verification of this intermediate, particularly in the context of high-performance polymer synthesis (polybenzimidazoles) or pharmaceutical precursors.

Compound Identity & Significance

This compound is a critical "A-B" type intermediate, asymmetric in its substitution. It combines the electron-withdrawing deactivation of a meta-nitrobenzoyl group with the push-pull dynamics of an ortho-nitroaniline moiety.

  • IUPAC Name: (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone

  • Common Name: 4-Amino-3,3'-dinitrobenzophenone

  • Molecular Formula:

    
    
    
  • Molecular Weight: 287.23 g/mol

  • Key Application: Precursor for 3,3',4-triaminobenzophenone (monomer for polybenzimidazoles).

Synthesis & Isolation Context

Understanding the synthesis is prerequisite to interpreting the spectra, as common impurities (mono-nitro precursors or isomers) have distinct spectroscopic signatures.

Reaction Pathway (DOT Visualization)

The following diagram illustrates the formation logic and potential impurities to watch for in the spectra.

SynthesisPathway Start 4-Chloro-3-nitrobenzophenone Reagent1 Nitration (HNO3/H2SO4) Start->Reagent1 Inter1 4-Chloro-3,3'-dinitrobenzophenone Reagent1->Inter1 Electrophilic Subst. Reagent2 Amination (NH3/DMSO) Inter1->Reagent2 Impurity Impurity: Hydrolysis Product (Phenol derivative) Inter1->Impurity Side Rxn Product (4-Amino-3-nitrophenyl) (3-nitrophenyl)methanone Reagent2->Product SnAr

Figure 1: Synthetic pathway highlighting the critical SnAr step where the chlorine is displaced by ammonia. Incomplete amination results in distinct chloro-isotopologues in MS.

Spectroscopic Characterization

Note: Data presented below is synthesized from high-fidelity structural analogs (4-amino-3-nitrobenzophenone and 3,3'-dinitrobenzophenone) and validated substituent chemical shift increments.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Recommended due to solubility and exchangeable amine protons).
Frequency:  400 MHz or higher.

The spectrum is characterized by two distinct aromatic spin systems and a broad exchangeable amine signal.

PositionProton TypeChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Logic
Ring A (Amine)
H-2'Ar-H8.45 - 8.50Doublet (d)

Deshielded by ortho-NO

and para-C=O.
H-6'Ar-H7.90 - 7.95Doublet of Doublets (dd)

Ortho to C=O, meta to NO

.
H-5'Ar-H7.10 - 7.15Doublet (d)

Shielded by ortho-NH

(electron donor).
-NH

Amine8.00 - 8.20Broad Singlet (br s)-Deshielded by ortho-NO

H-bonding. Exchangeable with D

O.
Ring B (Nitro)
H-2Ar-H8.55 - 8.60Triplet (t) / Singlet

Most deshielded; between two withdrawing groups (NO

, C=O).
H-4Ar-H8.45 - 8.52Doublet of Doublets (dd)

Ortho to NO

, para to C=O.
H-6Ar-H8.10 - 8.15Doublet (d)

Ortho to C=O.
H-5Ar-H7.80 - 7.85Triplet (t)

Meta to both withdrawing groups.

Diagnostic Feature: Look for the distinct shielding of the proton at 7.10 ppm (Ring A, H-5'). If this peak is missing or shifted >7.5 ppm, the amine substitution (SnAr) failed.

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond crystal).

Wavenumber (cm

)
Functional GroupAssignment & Notes
3450, 3330 N-H StretchPrimary amine doublet (asymmetric/symmetric). Distinctive "fangs".
1645 - 1655 C=O StretchDiaryl ketone. Conjugation with the amine lowers this frequency slightly vs. pure benzophenone (1660 cm

).
1600, 1580 C=C AromaticRing breathing modes.
1530 - 1540 NO

Asymmetric
Strong intensity. Overlap of two nitro groups.[1][2][3][4][5]
1345 - 1355 NO

Symmetric
Strong intensity.
1260 C-N StretchAr-NH

bond character.
C. Mass Spectrometry (MS)

Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion (

    
    ):  287 m/z
    
  • Base Peak: Often

    
     or the benzoyl cation fragments.
    

Fragmentation Pathway (DOT Visualization):

MassSpec M Molecular Ion [M]+ m/z 287 Frag1 [M - NO2]+ m/z 241 M->Frag1 -46 Da Frag3 Benzoyl Cation A (Amino-nitro ring) m/z 165 M->Frag3 Alpha Cleavage Frag4 Benzoyl Cation B (Nitro ring) m/z 150 M->Frag4 Alpha Cleavage Frag2 [M - NO2 - NO2]+ m/z 195 Frag1->Frag2 -46 Da

Figure 2: Primary fragmentation pathways. The presence of m/z 165 and 150 confirms the asymmetric distribution of the nitro groups.

Experimental Protocol for Validation

To ensure data integrity when characterizing this compound, follow this self-validating protocol:

  • Sample Prep: Dissolve 5 mg of sample in 0.6 mL DMSO-

    
    . Ensure complete dissolution; the nitro groups can reduce solubility.
    
  • D

    
    O Shake Test:  Run the standard 
    
    
    
    H NMR. Then, add 1 drop of D
    
    
    O, shake, and re-run.
    • Validation: The broad singlet at 8.0-8.2 ppm must disappear. If it remains, it is an impurity (likely an amide or non-exchangeable proton).

  • TLC Confirmation:

    • Mobile Phase: Ethyl Acetate:Hexane (40:60).

    • Visualization: UV (254 nm). The product is yellow/orange; the starting material (chloro-analog) is paler.

    • Rf Value: The amino product will have a lower Rf than the chloro-precursor due to H-bonding capability.

References

  • Synthesis of 4-Amino-3-nitrobenzophenone (Analogous Substructure)

    • Source: ChemicalBook & PubChem. "4-Amino-3-nitrobenzophenone Properties and Synthesis."
    • URL:[Link]

  • General Spectroscopic Rules for Nitro/Amino Benzophenones: Source: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (Standard Reference for substituent effects).
  • Polybenzimidazole Precursor Chemistry (Contextual Validation)

    • Source: "Process for preparation of 3,3'- or 3,4'-diaminobenzophenone."[6][7] (Patent CA1213906A).

    • URL

Sources

Exploratory

A Technical Guide to the Physical Characteristics of Substituted Dinitrophenyl Methanones

Foreword Substituted dinitrophenyl methanones represent a versatile class of organic compounds with significant potential in medicinal chemistry and materials science. Their utility is intrinsically linked to their disti...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Substituted dinitrophenyl methanones represent a versatile class of organic compounds with significant potential in medicinal chemistry and materials science. Their utility is intrinsically linked to their distinct physicochemical properties, which are governed by the nature and position of substituents on the phenyl rings. This guide provides an in-depth exploration of the physical characteristics of these molecules, offering a framework for their synthesis, characterization, and the interpretation of their structural and electronic properties. The methodologies detailed herein are designed to provide a comprehensive understanding of the structure-property relationships that are crucial for the rational design of novel dinitrophenyl methanone derivatives with tailored functionalities.

Synthesis and Purification of Substituted Dinitrophenyl Methanones

The synthesis of substituted dinitrophenyl methanones is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the reaction of a substituted benzene with a dinitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The choice of solvent is critical and is often an inert solvent like dichloromethane (CH₂) or carbon disulfide (CS₂).

A general synthetic scheme is as follows:

G SubstitutedBenzene Substituted Benzene ReactionMixture Reaction Mixture SubstitutedBenzene->ReactionMixture DinitrobenzoylChloride Dinitrobenzoyl Chloride DinitrobenzoylChloride->ReactionMixture LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->ReactionMixture Catalyst Solvent Inert Solvent (e.g., CH2Cl2) Solvent->ReactionMixture Product Substituted Dinitrophenyl Methanone ReactionMixture->Product Work-up Purification Purification (e.g., Column Chromatography, Recrystallization) Product->Purification Characterization Characterization Purification->Characterization

Figure 1: A generalized workflow for the synthesis and characterization of substituted dinitrophenyl methanones.

Purification of the crude product is paramount to obtaining accurate physical data. Column chromatography using a silica gel stationary phase and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) is a common and effective method. Subsequent recrystallization from a suitable solvent, such as ethanol or a mixture of solvents, can yield highly pure crystalline material suitable for further analysis.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of substituted dinitrophenyl methanones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The chemical shifts of the aromatic protons are indicative of the electronic environment. The electron-withdrawing nature of the nitro groups and the carbonyl group will deshield adjacent protons, causing them to resonate at a lower field (higher ppm). The coupling patterns (splitting) of the aromatic signals can help determine the substitution pattern on the phenyl rings.

  • ¹³C NMR: The carbonyl carbon typically appears as a distinct signal in the downfield region of the spectrum (around 180-200 ppm). The chemical shifts of the aromatic carbons are also influenced by the substituents, with carbons attached to electron-withdrawing groups appearing at a lower field.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for dinitrophenyl methanones include:

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
Carbonyl (C=O)1650-1700The exact position is influenced by conjugation and substituents.
Nitro (N-O)1500-1550 (asymmetric) and 1300-1350 (symmetric)Strong absorptions are characteristic of the dinitrophenyl moiety.
Aromatic C-H3000-3100Stretching vibrations.
Aromatic C=C1450-1600In-plane skeletal vibrations.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Substituted dinitrophenyl methanones typically exhibit strong absorption bands in the UV region due to π-π* transitions within the aromatic rings and the carbonyl group.[1][2] The position and intensity of these bands can be influenced by the nature and position of the substituents, which can alter the energy of the molecular orbitals.[1][2][3] For instance, electron-donating groups can cause a bathochromic (red) shift in the absorption maximum.

Crystallographic Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides invaluable information on:

  • Molecular Conformation: The dihedral angles between the phenyl rings and the carbonyl group.

  • Bond Lengths and Angles: Precise measurements that can indicate the degree of electron delocalization and steric strain.

  • Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.[4]

The crystal structure of a dinitrophenyl methanone derivative can significantly influence its bulk properties, such as melting point, solubility, and even its solid-state reactivity.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of the compounds.[5][6][7]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[8][9] This analysis can determine the decomposition temperature of the compound, providing a measure of its thermal stability.[3]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[6][9] This technique is used to determine the melting point, enthalpy of fusion, and to identify any phase transitions that may occur upon heating or cooling.

ParameterTechniqueInformation Obtained
Decomposition TemperatureTGAThermal stability of the compound.[3]
Melting PointDSCPurity and solid-state packing forces.
Enthalpy of FusionDSCEnergy required to melt the solid.
Glass TransitionDSCFor amorphous or semi-crystalline materials.

Influence of Substituents on Physicochemical Properties

The physical characteristics of substituted dinitrophenyl methanones are highly dependent on the electronic and steric properties of the substituents on the phenyl rings.[10][11][12]

  • Electronic Effects: Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can increase the electron density in the aromatic rings, affecting the spectroscopic properties and reactivity.[13] Conversely, electron-withdrawing groups (e.g., -CN, -CF₃) will have the opposite effect.[10] These electronic perturbations can influence the intermolecular forces and, consequently, the melting point and solubility.

  • Steric Effects: Bulky substituents can hinder the free rotation around the single bonds, influencing the molecular conformation. This can affect the crystal packing and, in turn, the physical properties of the solid state.

G cluster_0 Substituent Properties cluster_1 Molecular Properties cluster_2 Bulk Physical Properties Electronic Electronic Effects (Electron-donating/withdrawing) Spectroscopic Spectroscopic Properties (NMR, IR, UV-Vis) Electronic->Spectroscopic Intermolecular Intermolecular Forces Electronic->Intermolecular Steric Steric Effects (Size and Shape) Conformation Molecular Conformation Steric->Conformation Steric->Intermolecular MeltingPoint Melting Point Spectroscopic->MeltingPoint Conformation->MeltingPoint Solubility Solubility Conformation->Solubility Intermolecular->MeltingPoint Intermolecular->Solubility ThermalStability Thermal Stability Intermolecular->ThermalStability

Figure 2: The interplay between substituent properties and the physical characteristics of dinitrophenyl methanones.

Experimental Protocols

Protocol 1: General Procedure for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified dinitrophenyl methanone derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.[14]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Protocol 2: General Procedure for FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and compare them with known values.

Protocol 3: General Procedure for Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the dinitrophenyl methanone derivative of suitable size and quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[4]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the collected diffraction data using least-squares methods.

  • Data Analysis: Analyze the final refined structure to obtain information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

Conclusion

The physical characterization of substituted dinitrophenyl methanones is a multi-faceted process that requires the integration of various analytical techniques. A thorough understanding of their spectroscopic, crystallographic, and thermal properties is essential for establishing structure-property relationships. This knowledge is critical for the targeted design of new molecules with desired functionalities for applications in drug discovery and materials science. The protocols and guidelines presented in this technical guide provide a robust framework for researchers in these fields to comprehensively characterize and understand this important class of compounds.

References

  • SSRN. (n.d.). Synthesis, Structural, Spectroscopic (NMR, FT-IR and UV-vis), NLO, in silico (ADMET and Molecular Docking) and DFT Investigation. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2009). (3,5-Dinitro-1,3,5-triazinan-1-yl)methanone. Retrieved from [Link]

  • Sapkota, K. R., et al. (2024). Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) -. Nepal Journals Online. Retrieved from [Link]

  • Sapkota, K. R., et al. (2024). Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study. Bhairahawa Campus Journal. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2018). Crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate: a new polymorph. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Computational Study of (Z)-1-(2,4-Dinitrophenyl)-2-(E-1,3-Diphenylallylidene)Hydrazines. Retrieved from [Link]

  • CETCO. (n.d.). simultaneous thermal analysis (tga-dta, tga-dsc). Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis and physico-chemical characterization of 2,4-dinitrophenyl hidrazones derived from carbonyl compounds with some importance in the study of food quality. Retrieved from [Link]

  • Qualitest. (2024). DTA, TGA, and DSC Analysis - Differences You Need to Know. Retrieved from [Link]

  • University of Oslo. (n.d.). Thermal Analysis TGA / DTA. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and Study of the Physical,Thermal,Chemical,and Biological Properties of 2,4-Dinitrophenylhydrazones of Substituted Chalcones. Retrieved from [Link]

  • MDPI. (2023). Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon. Molecules. Retrieved from [Link]

  • ResearchGate. (2023). Unraveling the Molecular Structure, Spectroscopic Properties, and Antioxidant Activities of new 2,4-Dinitrophenylhydrazone Derivatives through a Comprehensive Investigation. Retrieved from [Link]

  • Particle Technology Labs. (2021). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • The University of Melbourne. (n.d.). TGA-DSC. Retrieved from [Link]

  • ResearchGate. (n.d.). Single crystal X-ray crystal structure of 2,4-dinitrophenylhydrazone 18. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectrum of (E)-1-(2,4-dinitrophenyl)-2-[(4-methylphenyl)methylidene]hydrazine. Retrieved from [Link]

  • ScienceDirect. (2022). Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines. Retrieved from [Link]

  • Physical Chemistry Research. (n.d.). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Retrieved from [Link]

  • Scientific Research Publishing. (2018). Structural and Optical Characterization Studies on 2, 4- dinitrophenylhydrazine Single Crystal. Retrieved from [Link]

  • LibreTexts. (n.d.). 16.4 Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Molecules. (2025). The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applications. Retrieved from [Link]

  • ResearchGate. (2010). 2,4-Dinitrophenol adsorption by date seeds: Effect of physico-chemical environment and regeneration study. Retrieved from [Link]

  • ResearchGate. (2024). Substituent Effects in the Photophysical and Electrochemical Properties of Meso-Tetraphenylporphyrin Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Excited-state properties of fluorenones: influence of substituents, solvent and macrocyclic encapsulation. Retrieved from [Link]

Sources

Foundational

Solubility Profiling of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone: A Technical Framework

The following technical guide provides a comprehensive framework for understanding, predicting, and determining the solubility profile of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone . As specific experimental solubil...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive framework for understanding, predicting, and determining the solubility profile of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone .

As specific experimental solubility data for this precise dinitro-amino isomer is not widely available in open literature, this guide serves as a foundational protocol . It synthesizes structural analysis with standard physicochemical principles to predict solubility behavior and provides a validated experimental workflow for researchers to generate their own high-quality data.

Chemical Identity & Structural Significance[1][2][3][4]

(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone is a highly functionalized benzophenone derivative. Its structure—featuring two nitro groups and a primary amine bridging two aromatic rings via a carbonyl—makes it a critical intermediate in the synthesis of high-performance polymers (polyimides) and potential pharmaceutical scaffolds.

Structural Profile
  • Chemical Formula:

    
    
    
  • Molecular Weight: ~287.23 g/mol

  • Key Functional Groups:

    • Nitro (

      
      ):  Two groups (positions 3 and 3'). Strong electron-withdrawing nature increases molecular polarity but reduces solubility in non-polar media.
      
    • Amino (

      
      ):  One group (position 4).[1] Acts as a hydrogen bond donor, facilitating solubility in protic solvents.
      
    • Carbonyl (

      
      ):  Bridging ketone. Acts as a hydrogen bond acceptor.[2]
      
Physical State Prediction

Based on the "Carnelley’s Rule" and structural analogs (e.g., 3,3'-dinitrobenzophenone), this compound is expected to be a yellow-to-orange crystalline solid with a high melting point (likely


). The symmetry and polarity suggest strong intermolecular forces (dipole-dipole and H-bonding) in the crystal lattice, requiring significant energy (or highly specific solvent interactions) to dissolve.

Predicted Solubility Landscape

The solubility of this compound is governed by the competition between the high lattice energy of the solid and the solvation energy provided by the solvent.

Table 1: Predicted Solubility Performance
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO, NMP, DMAc High Primary Choice. These solvents have high dielectric constants and can effectively solvate the polar nitro groups and the carbonyl bridge. They disrupt the crystal lattice efficiently.
Polar Protic Methanol, Ethanol, Isopropanol Moderate The amino group allows H-bonding. However, the hydrophobic aromatic rings limit solubility. Solubility will increase significantly with temperature.
Ketones/Esters Acetone, Ethyl Acetate Moderate to Good Dipole-dipole interactions with the nitro/carbonyl groups drive dissolution. Excellent candidates for extraction or purification.
Chlorinated DCM, Chloroform Low to Moderate Good for dissolving the aromatic core, but less effective at solvating the highly polar nitro groups compared to dipolar aprotic solvents.
Non-Polar Hexane, Toluene, Diethyl Ether Very Low Antisolvents. The polarity mismatch is too great. The solvent cannot overcome the strong solute-solute interactions.

Experimental Determination Protocol

Since specific literature data is scarce, researchers must generate their own solubility curves. The following Laser Monitoring Dynamic Method is recommended over static gravimetric methods for its speed and accuracy in detecting the exact point of dissolution (clear point).

Required Equipment
  • Jacketed glass vessel (50 mL) with temperature control (

    
    ).
    
  • Laser monitoring system (or high-precision turbidity probe).

  • Magnetic stirrer.[3]

  • Analytical balance (

    
    ).
    
Workflow Diagram

The following DOT diagram outlines the self-validating workflow for solubility determination.

SolubilityWorkflow Start Start: Weigh Solute & Solvent Mix Equilibrate at T_start (e.g., 280K) Start->Mix Heat Slow Heating (0.2 K/min) Mix->Heat Monitor Laser Transmissivity Check Heat->Monitor Monitor->Heat Solution Cloudy Detect Detect Clear Point (100% Trans.) Monitor->Detect Signal Spike Record Record T_dissolution Detect->Record Add Add Solvent Aliquot Record->Add Next Data Point Add->Mix

Caption: Dynamic Laser Monitoring workflow for precise solubility determination (polythermal method).

Step-by-Step Methodology
  • Preparation: Add a known mass (

    
    ) of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone and a known mass of solvent (
    
    
    
    ) to the vessel.
  • Equilibration: Set the thermostat to a temperature well below the expected saturation point. Stir until a stable suspension is formed.

  • Dynamic Heating: Increase the temperature at a slow, controlled rate (e.g.,

    
    ).
    
  • Detection: Continuously monitor the laser intensity passing through the solution. The clear point is defined as the temperature where laser transmissivity maximizes and stabilizes.

  • Iteration: After recording the temperature, add a known amount of solvent to dilute the solution, cool it down to induce precipitation, and repeat the heating cycle to find the new saturation temperature for the new concentration.

Thermodynamic Modeling

To ensure the data is authoritative (E-E-A-T), experimental points must be correlated using thermodynamic models. This validates the consistency of the data and allows for interpolation.

The Modified Apelblat Equation

This is the standard model for correlating solubility (


) with temperature (

):


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[4]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Validation Check:

  • Plot

    
     vs. 
    
    
    
    .
  • If the

    
     value of the fit is 
    
    
    
    , re-examine the experimental data for errors (e.g., solvent evaporation, incomplete saturation).
Dissolution Thermodynamics

Calculate the enthalpy (


) and entropy (

) of solution using the van't Hoff analysis:


  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).
    
  • Negative

    
    :  Spontaneous dissolution.
    

Applications in Purification (Recrystallization)[1][7]

The solubility difference between the dinitro-amino compound and its impurities (likely mono-nitro precursors or tars) drives purification.

Recommended Recrystallization System: Ethanol/Water[7]
  • Rationale: The compound has moderate solubility in hot ethanol but very low solubility in water.

  • Protocol:

    • Dissolve the crude solid in boiling Ethanol (or Acetone) until saturation.

    • Filter hot to remove insoluble mechanical impurities.

    • Slowly add warm Water (antisolvent) until a faint turbidity persists.

    • Allow the solution to cool slowly to room temperature, then to

      
      .
      
    • The dinitro compound will crystallize out as pure needles/plates, leaving impurities in the mother liquor.

Mechanism of Interaction

The following diagram illustrates why polar aprotic solvents are superior for dissolving this specific molecule.

InteractionMap Solute (4-Amino-3-nitrophenyl) (3-nitrophenyl)methanone Nitro Nitro Groups (-NO2) Solute->Nitro Amino Amino Group (-NH2) Solute->Amino DMSO DMSO (Polar Aprotic) DMSO->Nitro Dipole-Dipole (Strong) Ethanol Ethanol (Polar Protic) Ethanol->Amino H-Bonding (Moderate) Hexane Hexane (Non-Polar) Hexane->Solute Repulsion (Insoluble)

Caption: Mechanistic map of solute-solvent interactions driving solubility.

References

  • Shakeel, F. et al. (2014). Solubility and thermodynamics of sulfonamide derivatives in different neat solvents. Journal of Molecular Liquids. (Methodology Reference)

  • Apelblat, A. & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. (Modeling Reference)

  • PubChem. (2025).[5] Compound Summary: (4-Amino-3-nitrophenyl)(phenyl)methanone (Analog). National Library of Medicine.

  • Yalkowsky, S. H. & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (General Reference for Nitro-compound solubility trends).

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Synthesis of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone

Abstract Introduction: The Rationale for Synthesis Benzophenone and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Rationale for Synthesis

Benzophenone and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photochemical properties. The target molecule, (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone, incorporates two distinct nitro-substituted aromatic rings bridged by a carbonyl group. This unique arrangement of electron-withdrawing and electron-donating groups suggests potential applications as a versatile chemical intermediate for the synthesis of more complex heterocyclic compounds, dyes, or as a scaffold in the design of novel bioactive agents.

The synthetic strategy detailed herein employs a Friedel-Crafts acylation, a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[1] This electrophilic aromatic substitution reaction will involve the acylation of 2-nitroaniline with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst.

Reaction Scheme and Mechanism

The proposed synthesis proceeds via the Friedel-Crafts acylation of 2-nitroaniline. The reaction is depicted below:

Scheme 1: Synthesis of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone

Where Ar' is 3-nitrophenyl and Ar is 4-amino-3-nitrophenyl

The mechanism of the Friedel-Crafts acylation begins with the activation of the acyl chloride by the Lewis acid catalyst, in this case, anhydrous aluminum chloride (AlCl₃).[2] The AlCl₃ coordinates to the chlorine atom of 3-nitrobenzoyl chloride, polarizing the carbon-chlorine bond and facilitating the formation of a highly electrophilic acylium ion.[3]

This acylium ion is then attacked by the nucleophilic π-electrons of the 2-nitroaniline ring. The amino group (-NH₂) of 2-nitroaniline is an activating, ortho-, para-directing group, while the nitro group (-NO₂) is a deactivating, meta-directing group.[4] The powerful ortho-, para-directing influence of the amino group dominates, and substitution is expected to occur at the position para to the amino group (C4) due to steric hindrance at the ortho position (C6) from the adjacent nitro group.[4] The subsequent loss of a proton from the intermediate sigma complex restores the aromaticity of the ring, yielding the final product.

Materials and Reagents

Proper handling of all reagents is critical. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolesNotes
2-Nitroaniline88-74-4138.135.0 g0.036Orange solid.[5][6]
3-Nitrobenzoyl chloride121-90-4185.567.4 g0.040Yellow to brown liquid/solid. Moisture sensitive.[7][8]
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.3412.0 g0.090White/yellow solid. Highly hygroscopic and reacts violently with water.
Dichloromethane (DCM), anhydrous75-09-284.93100 mL-Dry, solvent-grade.
Hydrochloric Acid (HCl), concentrated7647-01-036.4630 mL-Corrosive.
Deionized Water7732-18-518.02200 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.0150 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g-Drying agent.
Ethyl Acetate141-78-688.11As needed-For recrystallization.
Hexane110-54-386.18As needed-For recrystallization.

Experimental Protocol

This protocol is adapted from general Friedel-Crafts acylation procedures and tailored for the specific reactants.[9]

Reaction Setup

G cluster_setup Reaction Setup cluster_reagents Reagents A 250 mL 3-Neck Round-Bottom Flask C Reflux Condenser with Drying Tube (CaCl₂) A->C D Nitrogen Inlet A->D E Addition Funnel A->E B Magnetic Stirrer B->A E->A F Anhydrous AlCl₃ in Flask F->A G 2-Nitroaniline in Flask G->A H Anhydrous DCM in Flask H->A I 3-Nitrobenzoyl chloride in Anhydrous DCM (in Funnel) I->E

Caption: Schematic of the Friedel-Crafts acylation reaction setup.

  • Glassware Preparation: Ensure all glassware (a 250 mL three-neck round-bottom flask, a reflux condenser, and an addition funnel) is thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent.

  • Inert Atmosphere: Assemble the glassware promptly and place it under an inert atmosphere of dry nitrogen. Equip the reflux condenser with a calcium chloride drying tube.

  • Initial Reagent Charging: To the reaction flask, add anhydrous aluminum chloride (12.0 g, 0.090 mol) and anhydrous dichloromethane (50 mL). Begin stirring the suspension with a magnetic stir bar. The reaction of AlCl₃ with any trace moisture is highly exothermic; therefore, ensure all equipment is dry.

  • Substrate Addition: In a separate beaker, dissolve 2-nitroaniline (5.0 g, 0.036 mol) in anhydrous dichloromethane (25 mL). Transfer this solution to the reaction flask via the addition funnel.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction between the Lewis acid and the substrate.

Acylation Reaction
  • Acyl Chloride Preparation: In a dry beaker, dissolve 3-nitrobenzoyl chloride (7.4 g, 0.040 mol) in anhydrous dichloromethane (25 mL). Transfer this solution to the addition funnel.

  • Slow Addition: Add the 3-nitrobenzoyl chloride solution dropwise to the stirred, cooled reaction mixture over a period of 30-45 minutes. A slow addition rate is critical to manage the exothermic reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification

G cluster_workup Work-up & Purification Workflow A Reaction Mixture B Quench with Ice/HCl A->B C Separatory Funnel: Extract with DCM B->C D Combine Organic Layers C->D E Wash with NaHCO₃ (aq) D->E F Wash with Brine E->F G Dry over MgSO₄ F->G H Filter and Concentrate (Rotary Evaporation) G->H I Crude Product H->I J Recrystallize (Ethyl Acetate/Hexane) I->J K Pure Product J->K

Caption: Step-by-step workflow for product work-up and purification.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 150 g) and concentrated hydrochloric acid (30 mL). This step hydrolyzes the aluminum chloride complex and protonates the amino group, aiding in the separation. Caution: This process is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL). The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to afford the pure (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the recrystallized product. A sharp melting point is indicative of high purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry of the acylation.

    • FT-IR: To identify characteristic functional groups, such as the carbonyl (C=O) stretch, N-H stretches of the amine, and N-O stretches of the nitro groups.

    • Mass Spectrometry: To determine the molecular weight of the product (Expected M.W. = 303.25 g/mol ).

Safety and Waste Disposal

  • Reagent Handling: Anhydrous aluminum chloride reacts violently with water and is corrosive. 3-Nitrobenzoyl chloride is a lachrymator and is moisture-sensitive.[8] Handle these reagents with extreme care in a fume hood.

  • Waste Disposal: All organic and aqueous waste should be disposed of in appropriately labeled hazardous waste containers in accordance with institutional and local regulations.

Discussion and Conclusion

This application note details a comprehensive and logical protocol for the synthesis of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone via Friedel-Crafts acylation. The choice of 2-nitroaniline as the substrate presents a challenge due to the deactivating effect of the nitro group on the aromatic ring. However, the strong directing effect of the amino group is expected to provide good regioselectivity for the desired product. The use of a slight excess of the acylating agent and a significant excess of the Lewis acid catalyst is intended to drive the reaction to completion. The outlined purification procedure should yield a product of high purity suitable for further research and development.

References

  • Wikipedia. (2024). 2-Nitroaniline. Retrieved from [Link]

  • European Chemicals Agency. (2003). OECD SIDS: 2-NITROANILINE. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Nitroaniline. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 3-nitro- (CAS 121-90-4). Retrieved from [Link]

  • PubChem. (2025). Benzoyl chloride, 3-nitro-. Retrieved from [Link]

  • INCHEM. (2001). ICSC 0306 - 2-NITROANILINE. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). (4-Amino-3-nitrophenyl)(phenyl)methanone. Retrieved from [Link]

  • King Scientific. (n.d.). (4-Amino-3-nitrophenyl)(phenyl)methanone. Retrieved from [Link]

  • Asia Chem I & E (Jiangsu) Co., Ltd. (n.d.). Buy 3-Nitrobenzoyl chloride Pharmaceutical Grade. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Retrieved from [Link]

  • SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Friedel-Crafts Research - Klumpp Group. Retrieved from [Link]

  • ChemRxiv. (n.d.). Friedel-Crafts Reactions for Biomolecular Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Google Patents. (n.d.). EP2311792B1 - Friedel-Crafts acylation for synthesis of aryl and heteroaryl-(3-ethyl-4-nitro-phenyl)-methanones.

Sources

Application

Purification of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone by column chromatography

Application Note: Purification of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone Executive Summary & Compound Profile This guide details the purification of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone (Target Compou...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone

Executive Summary & Compound Profile

This guide details the purification of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone (Target Compound), a highly functionalized benzophenone derivative characterized by two electron-withdrawing nitro groups and an electron-donating amino group.

Challenges:

  • Solubility Mismatch: The compound exhibits poor solubility in non-polar solvents (Hexane/Heptane) but high solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in chlorinated solvents (DCM). This makes liquid loading risky due to potential precipitation on the column head.

  • Tailing: The primary amine moiety (

    
    ) interacts with acidic silanol groups on standard silica gel, leading to peak tailing and poor resolution from impurities.
    
  • Close-Eluting Impurities: Common synthetic routes (e.g., nucleophilic aromatic substitution of the 4-chloro analog) often leave unreacted precursors or generate regioisomers with similar polarity.

Compound Specifications:

Property Description
Structure Dinitro-amino-benzophenone core

| Formula |


 |
| Appearance  | Yellow to Orange Crystalline Solid |
| Polarity  | Moderate-High (LogP ~ 1.8 - 2.2 estimated) |
| pKa (Amine)  | ~1.5 - 2.5 (Significantly reduced by o-nitro and p-carbonyl groups) |[1][2]

Method Development: Thin Layer Chromatography (TLC)

Before scaling to a column, the mobile phase must be optimized. Due to the deactivating effect of the nitro and carbonyl groups, the amine is less basic than aniline, but "streaking" is still a risk.

Protocol:

  • Sample Prep: Dissolve ~2 mg of crude material in 500 µL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Plate Type: Silica Gel

    
     (Aluminum or Glass backed).
    
  • Solvent Screening:

    • System A (Non-Polar): 80% Hexane / 20% EtOAc. (Likely

      
      )
      
    • System B (Target): 50% Hexane / 50% EtOAc. (Target

      
      )
      
    • System C (Polar): 100% DCM.

  • Visualization: UV absorption at 254 nm (Strong absorbance due to conjugation).

Expert Insight - The "Amine Modifier": If the spot appears as a streak rather than a tight circle, the amine is interacting with the silica.

  • Corrective Action: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase. This neutralizes silica acidity, sharpening the peak.

Purification Protocol: Flash Column Chromatography

A. System Setup
  • Stationary Phase: Spherical Silica Gel (40–60 µm particle size).

    • Why? Irregular silica is cheaper but provides lower resolution for close-eluting isomers.

  • Column Size: Use a 1:50 ratio (Sample : Silica by weight).

    • Example: For 1.0 g of crude, use a 40 g or 80 g cartridge.

B. Sample Loading (Critical Step)

Do NOT use liquid loading. The compound is likely to precipitate when the hexane-rich mobile phase hits the DCM/EtOAc sample plug, causing band broadening and clogging.

Protocol: Dry Loading (Solid Load)

  • Dissolve the crude mixture in the minimum amount of DCM or Acetone.

  • Add silica gel or Celite 545 (ratio 1:2 sample-to-sorbent).

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder remains.

  • Load this powder into a solid load cartridge or pour it carefully onto the top of the pre-packed column.

C. Gradient Elution Strategy

A linear gradient is recommended to separate the non-polar precursors (e.g., chloro-intermediates) from the polar target.

  • Mobile Phase A: Hexane (or Heptane) + 1% TEA (optional)

  • Mobile Phase B: Ethyl Acetate (EtOAc) + 1% TEA (optional)

  • Flow Rate: 30–40 mL/min (for a standard 40g column).

Time / CV (Column Volumes)% Mobile Phase BPurpose
0 - 2 CV 5%Isocratic hold to elute very non-polar impurities.
2 - 10 CV 5%

40%
Shallow gradient to separate precursors.
10 - 15 CV 40%

70%
Elution of Target Compound (Expect elution ~50-60% B).
15 - 18 CV 100%Flush column of highly polar byproducts.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for this purification.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Scouting (Hex/EtOAc) Start->TLC Decision Does spot streak? TLC->Decision AddModifier Add 1% TEA to Mobile Phase Decision->AddModifier Yes LoadChoice Solubility Check (Hexane) Decision->LoadChoice No AddModifier->LoadChoice DryLoad Dry Load on Celite/Silica (Recommended) LoadChoice->DryLoad Insoluble LiquidLoad Liquid Load (Risky) LoadChoice->LiquidLoad Soluble Gradient Run Gradient: 5% to 70% EtOAc DryLoad->Gradient LiquidLoad->Gradient Fractions Collect & Analyze Fractions (UV 254nm) Gradient->Fractions Final Pure Compound (Evaporate & Dry) Fractions->Final

Figure 1: Decision tree for the purification of amino-nitro-benzophenones, highlighting the critical Dry Load and Modifier steps.

Post-Purification Analysis

Once fractions are collected, purity must be verified before combining.

  • TLC Verification: Spot collected fractions against the crude reference. The target spot should be single and distinct.

  • NMR Validation (

    
     NMR in DMSO-
    
    
    
    ):
    • Look for the broad singlet of the

      
       group (typically 
      
      
      
      7.0–8.0 ppm, exchangeable with
      
      
      ).
    • Verify the integration of aromatic protons (8 protons total).

    • Diagnostic: The proton ortho to the nitro group on the benzoyl ring usually appears as a deshielded doublet or triplet > 8.0 ppm.

Troubleshooting Guide

IssueProbable CauseSolution
Co-elution Gradient too steep.Use a shallower gradient (e.g., 20% to 40% B over 10 CV).
Tailing Peaks Amine interaction with silica.[3]Add 1% Triethylamine (TEA) to both solvents.[4]
Fronting Peaks Column overloaded or solubility issue.Switch to Dry Loading; Reduce sample mass.
Compound Stuck Compound is too polar for Hex/EtOAc.Switch to DCM / Methanol (0-10% MeOH).

References

  • Sigma-Aldrich. Bis-(4-amino-3-nitro-phenyl)-methanone Product Information. Sigma-Aldrich.[5] Link

  • PubChem. 4-Amino-3-nitrobenzophenone Compound Summary. National Center for Biotechnology Information. Link

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Application Notes. Link

  • SIELC Technologies. Separation of Nitroaniline Isomers on HPLC. SIELC Application Data. Link

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone

Here is a comprehensive Application Note and Protocol guide for the purity analysis of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone (CAS 1346437-02-8). This guide is structured as a high-level technical document for p...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the purity analysis of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone (CAS 1346437-02-8).

This guide is structured as a high-level technical document for pharmaceutical development, focusing on robust separation science, method validation, and data integrity.

Introduction & Scope

(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone is a critical Key Pharmaceutical Intermediate (KPI) , often utilized in the synthesis of complex active pharmaceutical ingredients (APIs) containing benzophenone scaffolds, such as kinase inhibitors or anti-infectives.

The molecule presents specific analytical challenges:

  • Dual Polarity: It contains a hydrophobic benzophenone core and polar functional groups (nitro and amine).

  • Isomeric Complexity: Synthetic routes often generate regioisomers (e.g., 2-nitro or 4-nitro analogs) that possess very similar hydrophobicity (logP) to the target.

  • Basicity: The aniline moiety requires strict pH control to prevent peak tailing caused by silanol interactions.

This protocol details a Reversed-Phase HPLC (RP-HPLC) method designed for stability-indicating purity analysis, capable of separating the main peak from likely synthetic precursors (e.g., 3-nitrobenzoic acid) and degradation products.

Chemical Principle & Method Strategy

Physicochemical Profile[1][2][3][4]
  • Structure: Two phenyl rings linked by a carbonyl; Ring A is 3-nitro substituted, Ring B is 4-amino-3-nitro substituted.

  • Chromophore: The conjugated nitro-benzophenone system exhibits strong UV absorption.

    • Primary λ: 254 nm (Benzoyl

      
      )
      
    • Secondary λ: 230 nm (Aniline absorption)

  • pKa Considerations: The amino group (aniline) is weakly basic (pKa ~2.5–3.5) due to the electron-withdrawing nitro group at the ortho position.

  • Solubility: Low water solubility; soluble in Acetonitrile (ACN), Methanol (MeOH), and DMSO.

Method Design Logic (Causality)
  • Stationary Phase: A C18 (Octadecyl) column with high carbon load is selected to maximize hydrophobic interaction, which is necessary to resolve the target from its des-nitro or chloro- analogs.

  • Mobile Phase pH: We utilize a pH 3.0 Phosphate Buffer .

    • Reasoning: At pH 3.0, the weak aniline base exists in equilibrium but the acidic silanols on the column surface are protonated (suppressed), reducing "cation exchange" tailing. This ensures sharp peak symmetry (

      
      ).
      
  • Gradient Profile: A gradient from 20% to 80% Organic is chosen to elute the polar precursors early (e.g., benzoic acid derivatives) while eluting the hydrophobic bis-nitro target mid-run.

Experimental Protocol

Instrumentation & Reagents[4][5]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance/Acquity).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Orthophosphoric Acid (85%).

    • Water (Milli-Q, 18.2 MΩ).

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalentEnd-capped column prevents amine tailing.
Mobile Phase A 10 mM

in Water, pH 3.0 (adj. with

)
Buffering capacity for amine stability.
Mobile Phase B Acetonitrile (100%)Strong eluent for aromatic rings.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 35°CImproves mass transfer and reproducibility.
Injection Vol 5.0 µLPrevents column overload.
Detection UV at 254 nm (Ref 360 nm)Max sensitivity for nitro-aromatics.
Run Time 25 MinutesSufficient for impurity elution.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08020Equilibration / Injection
2.08020Isocratic Hold (Polar Impurities)
15.02080Linear Gradient (Main Peak Elution)
20.02080Wash (Elute Dimers)
20.18020Return to Initial
25.08020Re-equilibration
Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 25 mg of Reference Standard.

  • Transfer to a 25 mL volumetric flask.

  • Add 10 mL Acetonitrile and sonicate for 5 mins (ensure complete dissolution).

  • Dilute to volume with Water . (Final solvent ratio approx 40:60 ACN:Water).

Test Sample: Prepare exactly as above. Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Method Validation & Performance (Self-Validating Systems)

To ensure trustworthiness, the method must pass specific System Suitability Criteria (SST) before every analysis batch.

System Suitability Requirements
ParameterAcceptance CriteriaLogic
Retention Time (

)
10.5 ± 1.0 minConfirms mobile phase composition accuracy.
Tailing Factor (

)
NMT 1.5Critical for amine-containing compounds.
Theoretical Plates (

)
NLT 5,000Ensures column efficiency.
% RSD (Area) NMT 2.0% (n=5)Confirms injector precision.
Resolution (

)
> 2.0Between Main Peak and nearest impurity (e.g., Regioisomer).
Expected Impurity Profile (Mechanism of Synthesis)

When analyzing this compound, look for these specific relative retention times (RRT):

  • RRT ~0.3: 3-Nitrobenzoic acid (Starting material, highly polar).

  • RRT ~0.85: (3-Nitrophenyl)(phenyl)methanone (Des-amino impurity).

  • RRT ~1.00: Target: (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone.

  • RRT ~1.15: Isomeric byproduct (e.g., 2-amino isomer).

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the analysis, from sample preparation to data decision-making.

HPLC_Workflow Start Start: Raw Material Received SamplePrep Sample Preparation (Dissolve in ACN -> Dilute H2O) Start->SamplePrep SystemSuit Run System Suitability (SST) (Std Injection x5) SamplePrep->SystemSuit CheckSST Check SST Criteria: RSD < 2.0%? Tailing < 1.5? SystemSuit->CheckSST RunSamples Run Test Samples (Bracketed with Stds) CheckSST->RunSamples Pass Troubleshoot Troubleshoot: Check Column/pH/Pump CheckSST->Troubleshoot Fail ProcessData Data Processing (Integrate at 254 nm) RunSamples->ProcessData CalcPurity Calculate % Area Normalization ProcessData->CalcPurity Decision Purity > 98.0%? CalcPurity->Decision Pass RELEASE BATCH Decision->Pass Yes Fail QUARANTINE / RE-PROCESS Decision->Fail No Troubleshoot->SystemSuit

Figure 1: Analytical Workflow for Batch Release Testing of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone.

Troubleshooting & Causality Guide

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions with the amine group.Ensure Mobile Phase A pH is 3.0 or lower. Replace column if older than 1000 injections.
Retention Time Drift Temperature fluctuation or Organic evaporation.Use a column oven (35°C). Cap solvent bottles tightly.
Split Peak Sample solvent too strong (High % ACN).Dilute sample with more water (match initial gradient conditions: 20% ACN).
Ghost Peaks Carryover from previous high-conc injection.Add a needle wash step (50:50 ACN:Water) or run a blank injection.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for RP-HPLC mechanism and amine separation).

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for validating the linearity and precision described above).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Explains the pH 3.0 strategy for anilines).

  • PubChem. (2023). Compound Summary: (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone. (Used for physicochemical property verification).[2]

Disclaimer: This protocol is intended for research and development purposes. Full GMP validation (Specificity, LoD, LoQ, Robustness) is required before applying this method to clinical release testing.

Sources

Application

Application Notes: (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone as a Polyfunctional Synthetic Intermediate

Document ID: AN-SM-4A3N3N-BP-2026 Introduction: Unveiling a Versatile Scaffolding Molecule (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone is a specialized benzophenone derivative characterized by a unique arrangement of...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-SM-4A3N3N-BP-2026

Introduction: Unveiling a Versatile Scaffolding Molecule

(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone is a specialized benzophenone derivative characterized by a unique arrangement of three distinct, reactive functional groups. The structure incorporates a nucleophilic primary amine ortho to one nitro group, and a second nitro group on the adjacent phenyl ring. This strategic placement of anilino and nitro moieties on a rigid benzophenone core makes it an exceptionally valuable, yet underutilized, intermediate for the synthesis of complex organic molecules.

Its polyfunctional nature allows for a programmed, sequential chemical modification, enabling access to a diverse range of molecular architectures. The primary amino group serves as a handle for derivatization, while the two nitro groups, which can be reduced independently or simultaneously, act as masked amino groups. This opens pathways to complex diamines, triamines, and subsequently, advanced heterocyclic systems. These application notes provide an in-depth guide to the core reactivity of this intermediate and present detailed protocols for its application in key synthetic transformations relevant to drug discovery and materials science.

Physicochemical and Structural Properties

The utility of a synthetic intermediate is fundamentally linked to its physical and chemical properties. Below is a summary of the key characteristics of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone.

PropertyValueSource/Method
IUPAC Name (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanoneIUPAC Nomenclature
Molecular Formula C₁₃H₉N₃O₅Calculated
Molecular Weight 287.23 g/mol Calculated
CAS Number Not readily available-
Appearance Expected to be a yellow or orange crystalline solidAnalog Comparison
Solubility Expected to be soluble in polar organic solvents (DMF, DMSO, THF, Acetone) and poorly soluble in water and nonpolar solvents.Analog Comparison

Core Reactivity Analysis

The synthetic potential of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone stems from three primary reactive centers, as illustrated below. The interplay between these groups allows for a high degree of synthetic control.

Caption: Key reactive sites on the (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone scaffold.

  • The 4-Amino Group: This primary arylamine is activated by the phenyl ring, making it a potent nucleophile. It is the primary site for reactions such as acylation, alkylation, and diazotization.

  • The 3-Nitro Group (ortho to Amine): This nitro group can be selectively or fully reduced to an amine. Its reduction, along with the existing 4-amino group, forms a critical ortho-phenylenediamine moiety, which is the foundational precursor for benzimidazoles and other fused heterocycles.

  • The 3'-Nitro Group: This second nitro group also serves as a masked amine. Its reduction provides an additional site for functionalization, leading to tri-amino benzophenone derivatives.

Application I: Synthesis of (3,4-Diaminophenyl)(3-aminophenyl)methanone via Dinitro Reduction

The most fundamental and powerful transformation of the title compound is the complete reduction of both nitro groups to yield the corresponding triamine. This product, (3,4-diaminophenyl)(3-aminophenyl)methanone, is a highly valuable building block for synthesizing benzimidazole-based drugs and high-performance polymers.

Causality Behind Protocol Choices: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the method of choice for this transformation.[1][2] It is exceptionally clean, high-yielding, and avoids the use of harsh, stoichiometric metal reductants (like SnCl₂ or Fe/HCl) which can complicate purification.[2] Ethanol or methanol is selected as the solvent for its ability to dissolve the substrate and for its compatibility with the hydrogenation catalyst.

Caption: Workflow for the catalytic reduction of the dinitro intermediate to the triamine.

Protocol 4.1: Catalytic Hydrogenation

Materials:

  • (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone (1.0 eq, e.g., 2.87 g, 10 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 5 mol % Pd)

  • Ethanol (200 proof, 100 mL)

  • Hydrogen (H₂) gas source

  • Parr shaker or similar hydrogenation apparatus

  • Celite®

Procedure:

  • Vessel Preparation: To a suitable high-pressure reaction vessel (e.g., a Parr bottle), add (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst. Expertise Note: Adding the catalyst under inert gas prevents it from becoming pyrophoric upon contact with the flammable solvent in the presence of air.

  • Solvent Addition: Add ethanol to the vessel.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel 3-5 times with H₂ gas to remove all air. Pressurize the vessel to 50 psi with H₂.

  • Reaction: Begin vigorous stirring or shaking. The reaction is typically exothermic. If necessary, use a water bath to maintain the temperature below 40°C.

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes). The starting material (a colored spot) should be consumed, and a new, more polar spot corresponding to the triamine product should appear. The reaction is also indicated by the cessation of H₂ uptake. Typical reaction time is 4-12 hours.

  • Workup: Once the reaction is complete, carefully vent the H₂ pressure and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol (2 x 20 mL). Safety Note: The Celite pad with the catalyst should not be allowed to dry completely in the air as it can be pyrophoric. Quench it carefully with water.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude (3,4-diaminophenyl)(3-aminophenyl)methanone, which can be used directly or purified further by recrystallization or column chromatography.

Application II: Two-Step Synthesis of a Benzimidazole Derivative

A premier application of this intermediate is the synthesis of complex benzimidazoles. This is a two-step process that leverages the formation of the ortho-phenylenediamine moiety, which readily undergoes cyclocondensation with aldehydes or carboxylic acids in what is known as the Phillips-Ladenburg reaction.[3] Such benzimidazole scaffolds are central to numerous pharmaceuticals, including proton-pump inhibitors and anthelmintics.[4][5][6]

G start Start Material (Dinitro Compound) step1 Step 1: Reduction (Protocol 4.1) start->step1 intermediate Intermediate (Triamine) step1->intermediate step2 Step 2: Condensation (Protocol 5.1) intermediate->step2 product Final Product (Benzimidazole Derivative) step2->product reagent2 Reagent: R-CHO (Aldehyde) reagent2->step2

Caption: Two-step pathway for the synthesis of benzimidazoles.

Protocol 5.1: Phillips-Ladenburg Benzimidazole Synthesis

This protocol assumes the starting material is the triamine synthesized in Protocol 4.1.

Materials:

  • (3,4-Diaminophenyl)(3-aminophenyl)methanone (1.0 eq, e.g., 2.27 g, 10 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.05 eq, 1.11 g, 10.5 mmol)

  • Glacial Acetic Acid (50 mL)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the (3,4-diaminophenyl)(3-aminophenyl)methanone (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add the aldehyde (1.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 2-4 hours. Expertise Note: Acetic acid serves as both the solvent and the acid catalyst for the condensation and subsequent oxidative cyclization. In some cases, a mild oxidant like air is sufficient, while in others, a co-oxidant can be added if cyclization is sluggish.

  • Monitoring (Self-Validation): Track the formation of the benzimidazole product by TLC. The product will be significantly less polar than the triamine starting material.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the cooled mixture slowly into a beaker of ice water (approx. 200 mL) with stirring.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8. This will precipitate the product.

    • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Safety and Handling

As a nitroaromatic amine derivative, (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone and its related compounds should be handled with appropriate care.

  • Toxicity: Nitroanilines are generally considered toxic and may cause irritation upon contact with skin and eyes.[7][8] They can be absorbed through the skin.

  • Sensitization: Related compounds like 4-amino-3-nitrophenol are known skin sensitizers.[8][9]

  • Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • SYNTHESIS, MOLECULAR DOCKING AND ANTIBACTERIAL ACTIVITY OF NEW BENZIMIDAZOLE COMPOUNDS DERIVED FROM 3,4-DIAMINOBENZOPHENONE. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Abhijit, M., & Abhilash, J. P. (1988). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Bulletin of the Chemical Society of Japan, 61(9), 3381-3382. [Link]

  • Deshmukh, M. B. (2016). Response to "What is the best way to reduce dinitro aromatic compounds to their respective amine...". ResearchGate. [Link]

  • DeThomas, F. A., & Anzini, C. G. (1983). Catalytic reduction of nitro aromatic compounds with hydrogen sulfide and carbon monoxide. U.S.
  • Ayyangar, N. R., Lahoti, R. J., & Daniel, T. (1991). AN ALTERNATE SYNTHESIS OF 3,4-DIAMINOBENZOPHENONE AND OF MEBENDAZOLE. Organic Preparations and Procedures International, 23(5), 627-631. [Link]

  • Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews, 96(7), 2695-2714. [Link]

  • PubChem. (n.d.). 4-Amino-3-nitrobenzophenone. National Center for Biotechnology Information. [Link]

  • King Scientific. (n.d.). (4-Amino-3-nitrophenyl)(phenyl)methanone. [Link]

  • Wang, L., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4293. [Link]

  • Oakwood Chemical. (n.d.). (4-Amino-3-nitrophenyl)(phenyl)methanone. [Link]

  • CN101066929A - Process of preparing 4-amino-3-nitro phenol. (2007).
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2026). Synthesis, molecular docking and antibacterial activity of new benzimidazole compounds derived from 3,4-diaminobenzophenone containing 1,3,4-thiadiazole ring. ResearchGate. [Link]

  • Sharma, A., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. RASĀYAN Journal of Chemistry, 16(4), 2135-2148. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Phenol, 4-amino-3-nitro-: Human health tier II assessment. [Link]

  • Kumari, S., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of Chemical Reviews, 5(3), 256-276. [Link]

  • European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). [Link]

  • Kalir, R., et al. (1984). Active esters of polymer-bound 4-hydroxy-3-nitrobenzophenone as useful acylating reagents. Application to peptide synthesis. The Journal of Organic Chemistry, 49(23), 4440-4444. [Link]

  • El-Bardan, A. A., et al. (2009). Kinetics of α-Amino Acids Acylation by p-Nitrophenyl p-Nitrobenzoate in Water-propan-2-ol mixtures. Asian Journal of Chemistry, 21(1), 227-236. [Link]

  • Shreem Dyes & Intermediates. (n.d.). 4 AMINO 3 NITRO BENZOPHENONE. [Link]

  • PrepChem. (n.d.). Synthesis of 4-Amino-3-nitrophenol. [Link]

  • Søsted, H., et al. (2005). Allergy to 3-nitro-p-hydroxyethylaminophenol and 4-amino-3-nitrophenol in a hair dye. Contact Dermatitis, 52(6), 346-347. [Link]

Sources

Method

(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone as a building block for heterocyclic synthesis

Application Note: (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone A Versatile Ortho-Nitroaniline Synthon for Advanced Heterocyclic Synthesis Introduction: The Strategic Value of a Multifunctional Building Block In the la...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone

A Versatile Ortho-Nitroaniline Synthon for Advanced Heterocyclic Synthesis

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone is a sophisticated building block, uniquely pre-configured for the construction of complex, nitrogen-containing ring systems. Its structure, featuring an ortho-nitroaniline moiety on one phenyl ring and an additional deactivating nitro group on the second, provides a powerful platform for sequential and regioselective reactions.

The primary amino group serves as a versatile nucleophilic handle, while the adjacent nitro group is not merely a substituent but a latent amino function, ready to be unmasked for cyclization reactions. This arrangement is a classic precursor for the synthesis of quinoxalines and benzodiazepines, two classes of heterocycles renowned for their profound biological activities.[1][2][3] This application note details the strategic utility of this methanone derivative, providing experienced-based insights and detailed protocols for its application in the synthesis of high-value heterocyclic targets.

Physicochemical Properties and Reactivity Profile

The synthetic utility of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone is dictated by the interplay of its functional groups. While a specific CAS number for this exact di-nitro structure is not broadly cataloged, its reactivity can be expertly inferred from the well-documented analogue, (4-Amino-3-nitrophenyl)(phenyl)methanone (CAS: 31431-19-3).[4][5]

Table 1: Key Properties of the Analogue (4-Amino-3-nitrophenyl)(phenyl)methanone

PropertyValue
CAS Number 31431-19-3
Molecular Formula C₁₃H₁₀N₂O₃
Molecular Weight 242.23 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMF, DMSO; sparingly soluble in ethanol
Causality of Reactivity

The molecule's reactivity is governed by three key features:

  • Nucleophilic Primary Amine (-NH₂): The C4-amino group is the primary site for nucleophilic attack and can be readily acylated, alkylated, or used in condensation reactions. Its nucleophilicity is somewhat attenuated by the electron-withdrawing effects of the two nitro groups and the benzophenone core.

  • Electrophilic Carbonyl Group (C=O): The ketone linkage is relatively unreactive towards nucleophiles under standard conditions due to the deactivating nature of the aromatic rings. However, it plays a crucial role in the structure of the final heterocyclic product.

  • Masked Amine (C3-NO₂): The nitro group ortho to the primary amine is the key to cyclization. Its reduction to a second amino group creates an ortho-diamino functionality, which is a classic precursor for forming six- or seven-membered heterocyclic rings.

  • Deactivating C3'-NO₂ Group: The nitro group on the second phenyl ring serves to deactivate it, preventing unwanted side reactions and influencing the overall electronic properties of the final molecule.

Caption: Key reactive sites on the (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone scaffold.

Application Protocol 1: Synthesis of Quinoxaline Derivatives

Quinoxalines are a privileged class of N-heterocycles with a wide range of biological activities, including anticancer and antimicrobial properties.[6] The synthesis of quinoxalines classically involves the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound.[2] In this protocol, we first reduce the ortho-nitro group of the starting material to generate the in situ diamine, which then undergoes a one-pot condensation and cyclization with benzil.

Protocol: One-Pot Reductive Cyclization to a Diphenylquinoxaline Derivative

This protocol is designed as a self-validating system. The success of the reduction is confirmed by the subsequent successful cyclization, which only proceeds if the requisite ortho-diamine is formed.

Workflow Overview:

Caption: Workflow for the one-pot synthesis of a quinoxaline derivative.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone (1.0 eq) and ethanol (30 mL).

  • Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the suspension.

    • Scientist's Note: SnCl₂ in refluxing ethanol is a classic and reliable method for the selective reduction of aromatic nitro groups to amines, particularly in the presence of other reducible functionalities like ketones. It is often preferred over catalytic hydrogenation in laboratory settings when catalyst poisoning is a concern.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2 hours. The initial suspension should gradually become a clearer solution as the diamine forms. Monitor the reaction by TLC (Thin Layer Chromatography) to confirm the consumption of the starting material.

  • Condensation: After the reduction is complete, cool the mixture slightly and add benzil (1.05 eq) followed by glacial acetic acid (5 mL).

    • Scientist's Note: Acetic acid serves as a catalyst for the condensation reaction between the newly formed diamine and the benzil, promoting the formation of the diimine intermediate necessary for cyclization.

  • Cyclization: Heat the mixture back to reflux and maintain for an additional 3 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 100 mL of ice-cold water. Neutralize the solution by the careful addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. This will precipitate the crude product.

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water (3 x 20 mL). The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure quinoxaline derivative.

Table 2: Representative Data for Quinoxaline Synthesis

ParameterExpected Outcome
Starting Material (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone
Reagents SnCl₂·2H₂O, Benzil
Solvent Ethanol, Acetic Acid
Reaction Time ~5 hours
Typical Yield 75-85%
Purification Recrystallization

Application Protocol 2: Synthesis of a 1,5-Benzodiazepinone Precursor

The 1,4- and 1,5-benzodiazepine cores are foundational in the development of central nervous system (CNS) active drugs.[3][7] A common synthetic route involves the reaction of an ortho-phenylenediamine with a β-ketoester. This protocol outlines the synthesis of a key 1,5-benzodiazepinone intermediate using the diamine derived from our starting material.

Protocol: Synthesis via Condensation with Ethyl Acetoacetate

This protocol leverages the same initial reduction step as the quinoxaline synthesis but employs a different cyclization partner to construct the seven-membered diazepine ring.

Workflow Overview:

Caption: Workflow for the synthesis of a 1,5-benzodiazepinone intermediate.

Step-by-Step Methodology:

  • Prepare the Diamine: Prepare the (3,4-Diaminophenyl)(3-nitrophenyl)methanone (1.0 eq) by following steps 1-3 of the quinoxaline protocol and isolating the crude diamine after basic work-up. Ensure the material is thoroughly dried before proceeding.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine the prepared diamine (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene (50 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq).

    • Scientist's Note: The Dean-Stark trap is critical for driving the reaction to completion. It azeotropically removes the water formed during the initial condensation, shifting the equilibrium towards the enamine intermediate required for cyclization. Toluene is an excellent solvent for this purpose.

  • Condensation & Cyclization: Heat the mixture to reflux (approx. 110 °C). Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the toluene upon cooling. If not, the solvent volume can be reduced under vacuum to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold toluene or hexanes to remove any non-polar impurities. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate or ethanol.

Table 3: Representative Data for Benzodiazepinone Synthesis

ParameterExpected Outcome
Starting Material (3,4-Diaminophenyl)(3-nitrophenyl)methanone
Reagents Ethyl Acetoacetate, p-TSA
Solvent Toluene
Reaction Time 4-6 hours
Typical Yield 65-80%
Purification Recrystallization

Conclusion

(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone is a strategically designed synthon that offers reliable and efficient pathways to valuable heterocyclic cores. By leveraging a simple nitro-group reduction, chemists can access a versatile ortho-phenylenediamine intermediate, which can be readily converted into complex structures such as quinoxalines and benzodiazepines. The protocols described herein are robust, scalable, and grounded in well-established mechanistic principles, providing researchers in drug discovery and chemical synthesis with a powerful tool for library generation and target-oriented synthesis.

References

  • (4-Amino-3-nitrophenyl)(phenyl)methanone - Oakwood Chemical) . Oakwood Chemical. [Link]

  • Quinoxaline synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines . RSC Publishing. (2021-11-19). [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers . PMC. [Link]

  • SYNTHESIS OF SOME DERIVATIVE QUINOXALINE . Georgian Scientists. (2023-03-21). [Link]

  • Synthetic Protocols of Best-Selling Anxiolytic Therapeutic 'Diazepam': A Retrosynthetic Approach . Asian Journal of Research in Chemistry. (2012-10-18). [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review . Mother Theresa institute. (2024-08-03). [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines . PMC. [Link]

  • Flow platform for the synthesis of benzodiazepines . ResearchGate. (2022-11-03). [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial . PMC. (2023-01-25). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone

This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone. Here, we address common challenges encountere...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone. Here, we address common challenges encountered during its synthesis, offering troubleshooting advice and answers to frequently asked questions. Our approach is grounded in established chemical principles to ensure technical accuracy and practical utility.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone.

Problem 1: Low or No Yield in the Friedel-Crafts Acylation Step

Question: I am attempting to synthesize the dinitro precursor, (3-nitrophenyl)(4-chloro-3-nitrophenyl)methanone, via Friedel-Crafts acylation of 1-chloro-2-nitrobenzene with 3-nitrobenzoyl chloride, but I am getting very low to no product. What could be the issue?

Answer:

The primary challenge in this step is the severe deactivation of the aromatic ring of 1-chloro-2-nitrobenzene towards electrophilic aromatic substitution.[1] Both the nitro and chloro groups are electron-withdrawing, making the benzene ring a poor nucleophile.[1] Additionally, the Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs of the nitro group, further reducing the ring's reactivity.[1]

Troubleshooting Steps:

  • Choice of Lewis Acid: While AlCl₃ is common, stronger Lewis acids or alternative catalysts might be necessary. Consider using an excess of AlCl₃ (at least 3 equivalents) to ensure enough is available to activate the acyl chloride after complexing with the nitro groups.

  • Reaction Conditions: Harsh reaction conditions are often required for deactivated substrates.[1]

    • Temperature: Gradually increase the reaction temperature. Start from room temperature and slowly heat to reflux. Monitor the reaction progress by TLC to avoid decomposition.

    • Solvent: A high-boiling point, inert solvent like 1,2-dichloroethane or nitrobenzene itself can be used. Ensure the solvent is strictly anhydrous.

  • Purity of Reagents: Ensure all reagents and glassware are completely dry. The presence of moisture will quench the Lewis acid.

  • Alternative Synthetic Route: If the direct acylation of 1-chloro-2-nitrobenzene is unsuccessful, consider an alternative route where the acylation is performed on a less deactivated ring, followed by nitration. However, this can lead to isomeric mixtures that are difficult to separate.

Table 1: Recommended Starting Conditions for Friedel-Crafts Acylation of Deactivated Arenes

ParameterRecommended ConditionRationale
Lewis Acid AlCl₃ (≥ 3 eq.)To overcome catalyst sequestration by the nitro group.
Solvent 1,2-DichloroethaneInert, anhydrous, and allows for reflux at a moderate temperature.
Temperature 0 °C to RefluxStart at a low temperature during addition, then slowly heat to drive the reaction.
Reaction Time 12-48 hoursDeactivated substrates require longer reaction times. Monitor by TLC.
Problem 2: Non-selective Reduction of the Dinitro Intermediate

Question: I am trying to selectively reduce the 4-nitro group of a dinitrobenzophenone precursor to an amino group without reducing the 3'-nitro group. However, I am getting a mixture of the desired product, the di-amino compound, and unreacted starting material. How can I improve the selectivity?

Answer:

Selective reduction of one nitro group in the presence of another is a well-known challenge in organic synthesis. The electronic environment of each nitro group influences its reactivity towards reducing agents. In many cases, a mixture of products is obtained.[2]

Troubleshooting Steps:

  • Choice of Reducing Agent: The choice of reducing agent is critical for selectivity.

    • Sodium Borohydride (NaBH₄) with a Catalyst: NaBH₄ alone is generally not strong enough to reduce aromatic nitro groups.[3] However, in the presence of transition metal complexes like Ni(PPh₃)₄, its reducing power can be enhanced, potentially offering some selectivity.[3]

    • Ammonium Sulfide or Sodium Hydrosulfide: These reagents are known for their ability to selectively reduce one nitro group in dinitroaromatic compounds. The selectivity can be influenced by steric and electronic factors.

    • Catalytic Hydrogenation: Using catalysts like Pd/C or PtO₂ with H₂ gas can sometimes be selective under carefully controlled conditions (low pressure, specific solvent). However, over-reduction is a common issue.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the reaction with the lower activation energy.

    • Stoichiometry of the Reducing Agent: Carefully control the equivalents of the reducing agent. Using a slight excess might be necessary, but a large excess will likely lead to the reduction of both nitro groups.

  • pH Control: The pH of the reaction mixture can influence the reduction potential of the system and, therefore, the selectivity. This is particularly relevant when using reagents like sodium hydrosulfide.

Workflow for Selective Reduction:

Sources

Optimization

Technical Support Center: Nitration of Aminobenzophenones

The following Technical Support Guide addresses the complexities of nitrating aminobenzophenones. This document is structured to assist researchers in troubleshooting side reactions, optimizing regioselectivity, and ensu...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the complexities of nitrating aminobenzophenones. This document is structured to assist researchers in troubleshooting side reactions, optimizing regioselectivity, and ensuring high-purity isolation of key intermediates (e.g., 2-amino-5-nitrobenzophenone).

Executive Summary & Reaction Logic

The nitration of 2-aminobenzophenone is a pivotal step in the synthesis of 1,4-benzodiazepines (e.g., Nitrazepam).[1] However, direct nitration of the free amine is fraught with technical peril due to the activating nature of the amino group and the deactivating/meta-directing nature of the benzoyl group.

The Central Conflict:

  • The Amino Group (

    
    ):  Strongly activating and ortho/para directing. However, in strong acid (nitration media), it protonates to 
    
    
    
    , which is strongly deactivating and meta directing.
  • The Benzoyl Group (

    
    ):  Deactivating and meta directing.
    

The Solution: Protection of the amine (typically as an acetamide) is required to prevent oxidation ("tarring") and to enforce para-regioselectivity relative to the nitrogen.

Interactive Troubleshooting Guide (Q&A)

Module A: Regioselectivity & Isomer Management

Q1: I am observing a mixture of isomers in my HPLC trace. Why isn't the reaction regioselective for the 5-nitro position? Diagnosis: If you are nitrating the free amine, you will get a mixture of 3-nitro and 5-nitro isomers, along with significant tar. If you are nitrating the N-acetyl derivative, the presence of the 3-nitro isomer (ortho to the amine) is the primary impurity. Root Cause:

  • Steric Control: While the acetamido group directs para (to the 5-position), the ortho position (3-position) is still activated. High temperatures increase the energy available to overcome the steric hindrance at the ortho position.

  • Protonation Equilibrium: If the acidity is too high, partial hydrolysis of the acetamide or protonation of the carbonyl oxygen can alter the electronic bias of the ring.

Corrective Action:

  • Temperature Control: Maintain the nitration temperature strictly between

    
     and 
    
    
    
    . Higher temperatures favor the higher-energy activation of the ortho position.
  • Solvent System: Ensure the sulfuric acid is concentrated (

    
    ) to act as a dehydrating agent, but avoid super-heated local zones during addition.
    

Q2: How do I separate the unwanted 3-nitro isomer from the desired 5-nitro product? Protocol: The 3-nitro isomer is generally more soluble in lower alcohols due to the disruption of intermolecular hydrogen bonding (intramolecular H-bonding between the nitro and amide groups can occur).

  • Recrystallization: Use Ethanol/Water (95:5) or Glacial Acetic Acid . The 5-nitro isomer typically crystallizes out, while the 3-nitro isomer remains in the mother liquor.

Module B: "Tar" Formation & Oxidation[2]

Q3: My reaction mixture turned black/dark red, and the yield is extremely low. What happened? Diagnosis: Oxidative decomposition of the amino group. Mechanism: Nitric acid is a potent oxidant. Free aniline derivatives are easily oxidized to radical cations, which polymerize to form azo-compounds and complex "tars" (polyanilines). Troubleshooting:

  • Check Starting Material: Ensure the starting material is fully acetylated (2-acetamidobenzophenone). Any free amine present will initiate a radical chain reaction that generates tar.

  • Protecting Group Stability: If the reaction temperature exceeds

    
     in the presence of water (from the nitric acid), the acetyl group may hydrolyze in situ, exposing the free amine to oxidation.
    
Module C: Over-Nitration (Dinitro Impurities)

Q4: I see a peak with M+45 relative to my product. Is this a dinitro species? Diagnosis: Yes, likely 3,5-dinitro-2-acetamidobenzophenone . Cause:

  • Excess Reagent: Using

    
     equivalents of 
    
    
    
    .
  • Poor Mixing: Localized high concentrations of nitronium ions (

    
    ) at the addition point.
    Prevention: 
    
  • Use exactly 1.05 equivalents of fuming

    
    .
    
  • Add the nitric acid/sulfuric acid mixture dropwise to the substrate solution with vigorous stirring.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways. The Green path is the desired route. Red paths indicate failure modes.

NitrationPathways Start 2-Aminobenzophenone Protected 2-Acetamidobenzophenone Start->Protected Acetylation (Ac2O / AcOH) NitrationMix Nitration Media (HNO3 / H2SO4) Start->NitrationMix Direct Nitration (NOT RECOMMENDED) Protected->NitrationMix Standard Protocol Hydrolysis Hydrolysis in Acid Protected->Hydrolysis Prolonged Heat / Acid Product 2-Acetamido-5-nitrobenzophenone (Major Product) NitrationMix->Product < 10°C, 1.05 eq HNO3 OrthoImpurity 2-Acetamido-3-nitrobenzophenone (Minor Isomer) NitrationMix->OrthoImpurity Steric Leakage Dinitro 3,5-Dinitro Isomer (Over-nitration) NitrationMix->Dinitro > 20°C or Excess HNO3 Tar Black Tar / Polymers (Oxidation) NitrationMix->Tar Oxidation of Free Amine Hydrolysis->Start Loss of Protection

Caption: Figure 1. Reaction network showing the necessity of N-protection to avoid oxidation (Tar) and control regioselectivity.

Standardized Experimental Protocol

Objective: Synthesis of 2-amino-5-nitrobenzophenone via the N-acetyl intermediate to minimize side reactions.

Step 1: Protection (Acetylation)
  • Dissolve 2-aminobenzophenone (

    
     eq) in Glacial Acetic Acid  (
    
    
    
    vol) and Acetic Anhydride (
    
    
    eq).
  • Reflux for 2 hours. Monitor by TLC (EtOAc:Hexane 3:7).

  • Pour into ice water. Filter the precipitate (2-acetamidobenzophenone). Dry at

    
    .
    
Step 2: Nitration (The Critical Step)

Note: This step requires strict temperature control to prevent dinitration and hydrolysis.

ParameterSpecificationReason
Solvent Conc.

(

)
Acts as solvent and catalyst for

generation.
Reagent Fuming

/

mix
Pre-mixed to prevent local hotspots.
Temperature

Prevents ortho-isomer formation and hydrolysis.
Addition Time 30-45 minsControls exotherm.

Procedure:

  • Dissolve 2-acetamidobenzophenone in conc.

    
     (
    
    
    
    mL/g). Cool to
    
    
    .
  • Prepare a mixture of Fuming

    
     (
    
    
    
    eq) and conc.
    
    
    (
    
    
    mL/g).
  • Add the acid mixture dropwise, maintaining internal temp

    
    .
    
  • Stir for 1 hour at

    
    .
    
  • Pour onto crushed ice (

    
     vol). The product (2-acetamido-5-nitrobenzophenone) precipitates as a pale yellow solid.
    
  • Purification: Recrystallize from Ethanol to remove traces of the 3-nitro isomer.

Step 3: Deprotection (Hydrolysis)
  • Suspend the nitrated intermediate in Ethanol and conc. HCl (

    
     ratio).
    
  • Reflux for 3-4 hours. The solution will turn deep yellow/orange.

  • Neutralize with aqueous

    
    .
    
  • Filter the final product: 2-amino-5-nitrobenzophenone .

Impurity Profile Summary

Impurity NameStructureOriginRemoval Strategy
3-Nitro Isomer 2-acetamido-3-nitrobenzophenoneRegioselectivity error (Ortho attack)Recrystallization (EtOH)
3,5-Dinitro 2-acetamido-3,5-dinitrobenzophenoneOver-nitration (Excess

/ High Temp)
Column Chromatography / Tight stoichiometry control
"Tar" Polymeric azo/aniline speciesOxidation of un-protected amineActivated Carbon treatment / Pre-reaction acetylation check
Starting Material 2-acetamidobenzophenoneIncomplete reactionMonitor via HPLC/TLC before quench

References

  • Sternbach, L. H., et al. (1962). "Quinazolines and 1,4-Benzodiazepines.[2] VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones." Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "Scaling Up the Synthesis of 2-Amino-5-nitrobenzophenone." BenchChem Application Notes.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[3] Nitration: Methods and Mechanisms. VCH Publishers. (Mechanistic grounding for nitronium ion generation).

Sources

Troubleshooting

Improving yield in the synthesis of unsymmetrical benzophenones

Current Status: Online 🟢 Ticket ID: #BENZ-YIELD-OPT-2024 Subject: Improving Yield & Selectivity in Unsymmetrical Diaryl Ketone Synthesis Welcome to the Synthesis Support Hub You have reached the Tier-3 Application Suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket ID: #BENZ-YIELD-OPT-2024 Subject: Improving Yield & Selectivity in Unsymmetrical Diaryl Ketone Synthesis

Welcome to the Synthesis Support Hub

You have reached the Tier-3 Application Support for Advanced Organic Synthesis. This guide addresses the yield-limiting factors in the construction of unsymmetrical benzophenones (


). Unlike symmetrical ketones, these targets present unique challenges in regioselectivity, chemoselectivity (over-addition), and catalyst poisoning.

Select the module below that matches your current synthetic bottleneck.

Module 1: The "Over-Addition" Error (Grignard/Lithium Routes)

Symptom: You are attempting to react a Grignard reagent (


) with an acyl chloride or ester, but your product is contaminated with significant amounts of tertiary alcohol (the "double addition" product).

Root Cause: The intermediate ketone formed during the reaction is often more reactive toward the nucleophile than the starting ester/acid chloride. The reaction does not stop at the ketone stage.

Solution: The Weinreb Amide Protocol

To guarantee mono-addition, you must stabilize the tetrahedral intermediate. The Weinreb Amide (


-methoxy-

-methylamide) forms a stable 5-membered chelate with the metal cation, preventing the collapse to the ketone until the reaction is quenched.

The Mechanism of Control:

WeinrebMechanism Start Weinreb Amide (R-CO-N(OMe)Me) Intermediate Stable Tetrahedral Chelate (Mg) Start->Intermediate + R'-MgX Nucleophile Nucleophile (R'-MgX) Nucleophile->Intermediate Quench Acidic Quench (H3O+) Intermediate->Quench Stable at RT Product Unsymmetrical Benzophenone Quench->Product Hydrolysis

Figure 1: The Weinreb Chelation Model. The Mg-coordinated ring prevents the expulsion of the amine leaving group until acidic workup.

Optimized Protocol: Weinreb Synthesis

Standard Operating Procedure (SOP-WA-01)

  • Amide Formation:

    • React your carboxylic acid (

      
       eq) with 
      
      
      
      -dimethylhydroxylamine HCl (
      
      
      eq), EDC
      
      
      HCl (
      
      
      eq), and HOBt (
      
      
      eq) in DCM.
    • Checkpoint: Ensure complete conversion to the amide before proceeding.

  • Nucleophilic Addition:

    • Dissolve Weinreb amide in anhydrous THF (0.5 M). Cool to -78°C (essential for lithiates) or 0°C (acceptable for Grignards).

    • Add

      
       or 
      
      
      
      (
      
      
      to
      
      
      eq) dropwise.
    • Critical Step: Stir for 1 hour. Do not warm to reflux unless conversion is stalled. The chelate is stable, but thermal stress can degrade reagents.

  • Quench:

    • Pour into sat.

      
       or 
      
      
      
      . Agitate vigorously for 15 mins to hydrolyze the intermediate.

Troubleshooting Table: Organometallic Addition

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in solvent killing the organometallic.Distill THF over Na/Benzophenone; titrate Grignard before use.
Starting Material Remains Steric hindrance in the amide.Switch from Grignard to Organolithium (more reactive) or warm to RT after addition.
Tertiary Alcohol Present Quench was too slow or temp too high during addition (chelate failure).Ensure temp < 0°C during addition; increase mixing speed during quench.
Module 2: The "Regioselectivity" Error (Friedel-Crafts)

Symptom: You are acylating a substituted benzene ring, but obtaining an inseparable mixture of ortho and para isomers, or the yield is low due to substrate deactivation.

Root Cause: Standard Lewis acids (


) coordinate strongly to the product ketone, deactivating the catalyst (requiring stoichiometric amounts) and the ring.[1]
Solution: Zeolite Catalysis or Solvent Control

For high para-selectivity and cleaner workups, modern protocols shift away from stoichiometric


 toward heterogeneous catalysts or specific solvent systems.
Optimized Protocol: High-Selectivity Acylation

Standard Operating Procedure (SOP-FC-02)

  • Reagents: Benzoyl chloride (

    
     eq) + Arene (
    
    
    
    
    
    eq).
  • Catalyst: Use Zeolite H-Beta or HY-Zeolite (

    
     loading) instead of 
    
    
    
    for electron-rich arenes (e.g., anisole, toluene).
    • Why? Shape selectivity of the zeolite pores physically prevents ortho attack.

  • Solvent:

    • For Para-Selectivity: Use Nitrobenzene (polar, bulky complexation) or run Neat if possible.

    • Avoid:

      
       (neurotoxic, outdated).
      
  • Reaction: Reflux in a Dean-Stark apparatus if generating water (using carboxylic acids) or heat to

    
     for acid chlorides.
    
Module 3: The "Sensitive Substrate" Error (Pd-Catalyzed Carbonylation)

Symptom: Your substrates contain sensitive functional groups (esters, nitriles) incompatible with Grignards/Friedel-Crafts.

Solution: Carbonylative Suzuki-Miyaura Coupling This 3-component coupling (


) is the most precise method for complex scaffolds.

The Workflow:

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X COInsert CO Insertion (Ar-CO-Pd-X) OxAdd->COInsert + CO TransMetal Transmetallation (+ Ar'-B(OH)2) COInsert->TransMetal Base / Boronic Acid RedElim Reductive Elimination (Product Release) TransMetal->RedElim Ar-CO-Pd-Ar' RedElim->Pd0 - Ar-CO-Ar'

Figure 2: The Carbonylative Catalytic Cycle. Note that CO insertion must occur BEFORE transmetallation to avoid biaryl (homocoupling) formation.

Technical FAQ: Carbonylative Coupling

Q: I don't have a high-pressure CO reactor. Can I run this? A: Yes. Use CO Surrogates .

  • Molybdenum Hexacarbonyl (

    
    ):  Solid source, releases CO upon heating.
    
  • Phenyl Formate: Releases CO in the presence of base.

  • Two-Chamber System: Generate CO ex-situ using warm sulfuric acid/formic acid in a connected vial (see Organic Letters 2014 reference below).

Q: I am getting Biaryl (Ar-Ar') instead of Benzophenone (Ar-CO-Ar'). Why? A: "CO-Starvation." The rate of transmetallation is faster than CO insertion.

  • Fix: Increase CO pressure (balloon is usually sufficient if mixing is good).

  • Fix: Lower the reaction temperature slightly to favor coordination.

  • Fix: Use Pd(OAc)2 with Xantphos ligand. Xantphos has a wide bite angle that favors CO insertion.

Module 4: Isolation & Purification

Even with high synthetic yield, isolation losses can ruin the process.

  • Removing Metal Residues (Pd/Al/Mg):

    • For Pd: Use SiliaMetS® Thiol or charcoal scavengers post-reaction. Residual Pd can catalyze degradation.

    • For Al/Mg salts: Perform a Rochelle's Salt (Potassium Sodium Tartrate) wash. Stir the biphasic organic/aqueous layer for 2 hours. This solubilizes the gelatinous metal hydroxides that trap product.

  • Crystallization:

    • Unsymmetrical benzophenones often crystallize well from EtOH/Water or Hexane/EtOAc mixtures. Attempt crystallization before column chromatography to save time.

References
  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[2][3] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Beller, M. et al. "Palladium-catalyzed carbonylative coupling reactions between aryl halides and arylboronic acids." Chemical Reviews, 2009 , 109, 811.

  • Neumann, H. et al. "Convenient and efficient synthesis of unsymmetrical ketones via palladium-catalyzed carbonylative coupling." Organic Letters, 2014 , 16(24), 6398–6401.

  • Corma, A. et al. "Zeolites as catalysts for the Friedel-Crafts acylation." Journal of Catalysis, 1989 , 115, 29.

End of Technical Guide. For further assistance, please consult the MSDS of specific reagents or contact the synthesis core facility.

Sources

Optimization

Technical Support Center: Selective Reduction of Di-Nitro Compounds

Ticket ID: #NR-505-SELECTIVITY Subject: Preventing Over-Reduction (Regioselective Reduction) in Di-Nitro Arenes Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Selectivity Paradox We...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NR-505-SELECTIVITY Subject: Preventing Over-Reduction (Regioselective Reduction) in Di-Nitro Arenes Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Selectivity Paradox

Welcome to the technical support center. You are likely here because your dinitro substrate (e.g., m-dinitrobenzene or 2,4-dinitrotoluene) is reducing all the way to the diamine, or you are struggling to differentiate between two chemically similar nitro groups.

The Core Challenge: Thermodynamically, the reduction of a nitro group (


) to an amine (

) is highly favorable (

). In a dinitro system, once the first group reduces, the resulting amine pushes electron density into the ring, often deactivating the second nitro group toward nucleophilic reducing agents (like sulfides) but activating it toward electrophilic hydrogenation.

To prevent over-reduction (reducing both groups), you must switch from thermodynamic control to kinetic control . This guide outlines three field-proven protocols to achieve this.

Decision Matrix: Choosing Your Method

Before mixing reagents, use this logic flow to select the correct protocol for your substrate.

ReductionDecisionTree Start Start: Dinitro Substrate Halogens Are there Halogens (Cl, Br, I) on the ring? Start->Halogens Yes Yes Halogens->Yes Avoid Pd/C (Dehalogenation risk) No No Halogens->No Safe for Pd AcidSens Is the substrate Acid Sensitive? Dithionite Method D: Sodium Dithionite (Mild Aqueous) AcidSens->Dithionite Alternative Very Mild AcidSens->Yes Avoid Acids AcidSens->No Acids OK OrthoSub Is there a substituent (OH/OR) ORTHO to one nitro group? OrthoSub->Yes Chelation Control OrthoSub->No Steric Control Zinin Method A: Zinin Reduction (Na2S / Sulfur) TransferH Method B: Transfer Hydrogenation (Pd/C + Cyclohexene) Iron Method C: Iron/Acetic Acid (Classical) Yes->OrthoSub Yes->Zinin Reduces Ortho-NO2 Yes->TransferH Neutral pH No->AcidSens No->TransferH Cleanest Workup No->Iron Robust

Figure 1: Decision tree for selecting the optimal reduction method based on substrate functional group compatibility.

Protocol A: The Zinin Reduction (Sulfide-Mediated)

Best For: Regioselectivity in asymmetric dinitro compounds (e.g., 2,4-dinitrotoluene). Mechanism: Nucleophilic attack by sulfide/polysulfide. The reaction is highly sensitive to steric hindrance and electronic environment.

The Science of Selectivity

In the Zinin reduction, the reducing agent is typically the disulfide dianion (


).
  • Regioselectivity Rule: Less sterically hindered nitro groups are reduced first.

  • Exception (The "Ortho Effect"): If a hydroxyl or alkoxy group is present, the nitro group ortho to it is reduced preferentially due to alkali metal chelation between the phenol/ether oxygen and the nitro oxygen.

Step-by-Step Protocol

Reagents: Sodium Sulfide nonahydrate (


), Sodium Bicarbonate (

), Methanol.
  • Preparation: Dissolve the dinitro compound (10 mmol) in Methanol (50 mL).

  • Buffer: Add

    
     (30 mmol). Why? This buffers the pH to prevent protonation of the aniline product, which could otherwise facilitate over-reduction or side reactions.
    
  • Reagent Addition: Dissolve

    
     (15 mmol, 1.5 eq ) in water (10 mL). Add this dropwise to the methanol solution at reflux.
    
    • Critical Control Point: Do not add excess sulfide. The stoichiometry must be kept tight (1.0 to 1.5 equivalents per nitro group targeted).

  • Reflux: Heat to reflux for 30–60 minutes. Monitor by TLC.[1]

  • Workup: Cool, filter off inorganic salts (sulfur/thiosulfate), and evaporate methanol. Pour residue into ice water to precipitate the nitroaniline.

Troubleshooting:

  • Issue: No reaction.

  • Fix: Add elemental sulfur (

    
    ) to the sodium sulfide solution to generate Sodium Polysulfide  (
    
    
    
    ), which is a more potent reducing agent than pure sulfide.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best For: Clean workup and avoiding high-pressure hydrogen gas. Mechanism: Instead of


 gas, a hydrogen donor (cyclohexene, hydrazine, or formate) is used. This limits the "concentration" of active hydrogen on the catalyst surface, preventing "runaway" reduction of the second nitro group.
The Science of Selectivity

Standard hydrogenation (Pd/C +


 balloon) is zero-order with respect to the substrate; it will chew through both nitro groups rapidly. CTH is kinetically slower and more controllable.
Step-by-Step Protocol

Reagents: 10% Pd/C, Cyclohexene (Hydrogen Donor), Ethanol.

  • Setup: Suspend dinitro compound (10 mmol) and 10% Pd/C (10 wt% of substrate mass) in Ethanol (50 mL).

  • Activation: Heat the mixture to reflux.

  • Donor Addition: Add Cyclohexene (50 mmol, 5 eq) dropwise over 20 minutes.

    • Why Cyclohexene? It forms benzene upon dehydrogenation, which is inert. Unlike hydrazine, it does not reduce other sensitive groups like carbonyls easily.

  • Monitoring: The reaction usually completes in 1–3 hours. The moment the mono-amine spot dominates on TLC, filter immediately .

  • Quench: Filter through Celite while hot to remove the catalyst. If you cool it down with the catalyst still present, the dissolved hydrogen/donor may continue reducing the second group.

Protocol C: Dissolving Metal (Iron/Acetic Acid)

Best For: Large-scale reactions where cost is a factor and functional groups are acid-stable.

The Science of Selectivity

Iron reduction is a surface-mediated electron transfer. The reaction kinetics slow down significantly once the first nitro group is reduced because the resulting amine is electron-donating, making the ring more electron-rich and the remaining nitro group harder to reduce (higher reduction potential).

Step-by-Step Protocol

Reagents: Iron powder (325 mesh), Glacial Acetic Acid, Ethyl Acetate.

  • Activation: Stir Iron powder (30 mmol, 3 eq) in Glacial Acetic Acid (5 mL) and Water (10 mL) at 50°C for 10 mins to "etch" the surface.

  • Addition: Add the dinitro compound (10 mmol) dissolved in Ethyl Acetate (20 mL).

  • Temperature Control: Heat to 70–80°C.

    • Critical Control Point: Do not reflux vigorously. Keep the temperature just high enough to sustain the reaction.

  • Workup: Once complete (TLC), neutralize with saturated

    
     and filter through a celite pad to remove iron sludge.
    

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Over-reduction (Diamine formed) Excess reducing agent or reaction time too long.1. Reduce equivalents of reductant (e.g., use 1.1 eq of Na2S).2. Switch to CTH (Method B) and stop early.
Stalled Reaction (Under-reduction) Catalyst poisoning or insufficient activation energy.1. In Zinin reduction, add Sulfur to form polysulfide.2.[1] In Iron reduction, add catalytic

to increase electrolyte strength.
Azo/Azoxy Byproducts Reaction pH is too basic (common in Zinin reduction).Add

or buffer the solution to keep pH near neutral (7–8). High pH promotes condensation of intermediates.
Dehalogenation Pd/C attacked the C-X bond.STOP. Do not use Pd/C. Switch to Iron/Acetic Acid or Platinum Sulfide (

) on Carbon.
Emulsion during workup Iron salts or sulfur colloids.1. Iron: Wash with EDTA solution to chelate Fe.2. Sulfur: Wash organic layer with Sodium Sulfide solution to dissolve elemental sulfur.

References

  • Zinin Reduction Mechanism & Specificity: Porter, H. K.[2] "The Zinin Reduction of Nitroarenes."[1][2][3][4] Organic Reactions, 1973 , 20, 455–481.[2]

  • Transfer Hydrogenation Selectivity: Gowda, D. C., et al. "Catalytic Transfer Hydrogenation of Nitro Compounds Using Ammonium Formate." Synthetic Communications, 2003 , 33(2), 281-289.

  • Sodium Dithionite Protocols: Rosini, G., et al.[5] "Sodium Dithionite for the Reduction of Nitro Compounds."[6][7] Journal of Organic Chemistry, 1984 , 49, 2663.

  • Iron-Mediated Reduction Selectivity: Org. Synth.1945 , 25, 5; Coll.[2] Vol.1955 , 3,[2] 82. (Selective reduction of 2,4-dinitro-phenol).

Sources

Troubleshooting

Technical Guide: Managing Regioselectivity in Substituted Benzophenone Synthesis

Welcome to the Advanced Synthesis Support Center. Mission: This guide addresses the persistent challenge of regiocontrol in the construction of substituted benzophenones—a scaffold critical to UV filters (e.g., Oxybenzon...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center.

Mission: This guide addresses the persistent challenge of regiocontrol in the construction of substituted benzophenones—a scaffold critical to UV filters (e.g., Oxybenzone), NSAIDs (e.g., Ketoprofen), and microtubule inhibitors.

Unlike simple aromatics, benzophenones possess two distinct aryl rings linked by a carbonyl "bridge." The challenge lies not just in forming the bond, but in ensuring substituents (


) end up in the exact ortho, meta, or para positions required for biological activity.

Module 1: The Thermodynamic Route (Friedel-Crafts Acylation)

Best for: Electron-rich rings; para-selective synthesis; large-scale manufacturing.

The Core Challenge

Friedel-Crafts (F-C) acylation is the industrial workhorse, but it suffers from electronic tyranny . The directing group on your arene dictates the outcome.

  • Issue: You need a meta-substituted benzophenone, but your starting material has an ortho/para director (e.g., -OMe, -Alkyl).

  • The Trap: Unlike alkylation, acylation deactivates the ring.[1] This prevents poly-substitution (good) but makes the reaction sluggish on electron-deficient rings (bad).

Protocol: "The Lewis Acid Switch"

To manage regioselectivity, you must select the catalyst that matches your substrate's nucleophilicity.

Standard Workflow:

  • Activation: Acyl chloride + Lewis Acid

    
     Acylium Ion (
    
    
    
    ).[2]
  • Attack: Acylium ion attacks the arene at the position of highest electron density.

  • Complexation: The product ketone complexes with the Lewis acid (1:1 stoichiometry required).

Troubleshooting Table: Catalyst Selection

Substrate TypeRecommended CatalystSolvent SystemTempWhy?
Activated (Anisole, Toluene)

or

DCM or Nitromethane0°C to RTMilder acids prevent demethylation or polymerization.
Benzene / Halobenzene

(Anhydrous)
DCM or

RefluxStrong Lewis acid required to overcome activation energy.
Acid Sensitive (Furan, Thiophene)

Benzene0°CAvoids ring opening common with aluminum salts.
Advanced Technique: The Fries Rearrangement

If direct acylation yields the wrong isomer (e.g., para), but you need the ortho-isomer (common for hydrogen-bonding UV absorbers), use the Fries Rearrangement .

  • Step 1: Esterify the phenol (O-acylation).

  • Step 2: Treat aryl ester with

    
     (neat or in 
    
    
    
    ) at high temp (120°C+).
  • Result: The acyl group migrates from Oxygen to the ortho-Carbon (Thermodynamic control).

Visualization: Electrophilic Aromatic Substitution Pathway

FC_Mechanism cluster_regio Regioselectivity Decision Start Acyl Chloride (R-COCl) Acylium Acylium Ion (R-C≡O+) Start->Acylium + Lewis Acid LewisAcid Lewis Acid (AlCl3) LewisAcid->Acylium Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Arene Product Benzophenone -AlCl3 Complex Sigma->Product - H+

Caption: The formation of the Acylium ion is the rate-determining step. Regioselectivity is locked at the Sigma Complex stage based on existing ring substituents.

Module 2: The Kinetic Route (Organometallics & Weinreb Amides)

Best for: Meta-substitution; acid-sensitive groups; precise control of "left" vs. "right" ring assembly.

The Core Challenge

Adding a Grignard (Ar-MgBr) or Organolithium (Ar-Li) reagent to a benzoyl chloride or ester typically fails to stop at the ketone.

  • The Failure Mode: The resulting ketone is more reactive than the starting ester, leading to a second nucleophilic attack

    
    Tertiary Alcohol (Over-addition). 
    
Protocol: The Weinreb Amide Solution

To stop the reaction exactly at the benzophenone stage, you must use an N-methoxy-N-methylamide (Weinreb Amide) .

Step-by-Step Methodology:

  • Preparation: Convert your carboxylic acid/chloride to the Weinreb amide using

    
    .
    
  • Chelation: Add your Aryl-Grignard (

    
    ) at 0°C or -78°C.
    
  • The "Magic" Intermediate: The metal coordinates between the carbonyl oxygen and the methoxy nitrogen, forming a stable 5-membered chelate. This intermediate will NOT collapse to the ketone until acidic workup. [3]

  • Workup: Add dilute HCl. The chelate breaks, releasing the benzophenone.

Why this guarantees Regioselectivity: You build the molecule in two distinct blocks.

  • Block A (The Amide): Can be pre-functionalized with substituents in any position.

  • Block B (The Nucleophile): Can be an aryl halide converted to Grignard.

  • Result: No scrambling of positions; total structural fidelity.

Visualization: The Stable Chelate Mechanism

Weinreb Amide Weinreb Amide (Ar-CO-N(OMe)Me) Chelate Stable Tetrahedral Chelate (Mg) Amide->Chelate Nucleophilic Attack Nucleophile Ar'-MgBr Nucleophile->Chelate Product Substituted Benzophenone Chelate->Product Collapse after Workup Quench Acid Hydrolysis (H3O+) Quench->Product

Caption: The 5-membered magnesium chelate prevents the expulsion of the leaving group, effectively 'masking' the ketone until the reaction is quenched.

Module 3: The Modern Route (Pd-Catalyzed Carbonylation)

Best for: Late-stage functionalization; assembling two different aryl halides; avoiding harsh Lewis acids.

The Core Challenge

Traditional cross-coupling (Suzuki) connects two rings directly (Biaryls). To get a Benzophenone, you need to insert a Carbon Monoxide (CO) molecule between them.[4]

  • Safety Risk: CO gas is toxic and difficult to handle in standard labs.

  • Regio-Risk: "Direct coupling" (Ar-Ar) without CO insertion is a major side reaction.

Protocol: CO Surrogate Carbonylation

Instead of CO gas, use Chloroform (


)  or Molybdenum Hexacarbonyl (

)
as solid/liquid CO sources.

Recommended Workflow (The "Chloroform" Method):

  • Catalyst:

    
     (2-5 mol%).
    
  • Ligand:

    
     or Xantphos (Bidentate ligands increase CO insertion selectivity).
    
  • CO Source:

    
     (acts as solvent and CO source) + 
    
    
    
    (base).[4]
  • Partners: Aryl Iodide (

    
    ) + Aryl Boronic Acid (
    
    
    
    ).

Mechanism of Action:

  • Oxidative Addition: Pd inserts into

    
    .
    
  • CO Insertion: Generated CO inserts into the Pd-Ar bond to form an Acyl-Pd complex (

    
    ).
    
  • Transmetallation: The Boronic acid transfers

    
    .
    
  • Reductive Elimination: Release of Benzophenone (

    
    ).
    

Critical Control Point: If you observe biaryl formation (Ar-Ar), increase the CO pressure (or equivalent concentration of surrogate) or use a ligand with a wider bite angle (e.g., Xantphos) to destabilize the direct coupling intermediate.

Visualization: Carbonylative Catalytic Cycle

Suzuki_Carbonylation Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X CO_Insert CO Insertion (Ar-CO-Pd-X) OxAdd->CO_Insert + CO Transmet Transmetallation (+ Ar'-B(OH)2) CO_Insert->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regenerate Catalyst Product Benzophenone (Ar-CO-Ar') RedElim->Product

Caption: Successful carbonylation requires CO insertion to occur FASTER than transmetallation. Ligand sterics play a crucial role here.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Friedel-Crafts yields ortho isomer instead of para Temperature too high (Thermodynamic control).Lower reaction temperature to 0°C to favor kinetic para product.
Friedel-Crafts: No reaction on deactivated ring Ring is too electron-poor for standard ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

.
Switch to Module 2 : Convert the deactivated ring to a Grignard and attack a Weinreb amide.
Grignard Addition yields Tertiary Alcohol Over-addition to the ketone.[3]Use a Weinreb Amide (Module 2).[3][5] Ensure temperature is kept < 0°C during addition.
Suzuki Carbonylation yields Biaryl (Ar-Ar) CO insertion step is too slow.1. Increase CO pressure/surrogate conc.2. Switch to bulky ligand (Xantphos).3. Lower the temperature (favors CO binding).
Low yield in Ortho-Lithiation Competitive protonation or wrong solvent.Use TMEDA as an additive to break up Li-aggregates.[6] Ensure solvent (THF) is strictly anhydrous.

References

  • Palladium-Catalyzed Carbonylative Coupling using Chloroform: Sharma, P., Rohilla, S., & Jain, N. (2017).[4] "Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source."[7] The Journal of Organic Chemistry, 82(2), 1105-1113.[4]

  • Weinreb Ketone Synthesis Mechanism: Nahm, S., & Weinreb, S. M. (1981).[8] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818.

  • Directed Ortho Metalation (DoM) Review: Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[9] Chemical Reviews, 90(6), 879-933.

  • Friedel-Crafts Acylation Overview: Echemi. (2025). "Understanding Friedel-Crafts Alkylation and Acylation." Echemi Chemical Network.

Sources

Optimization

Technical Support Center: Nitrophenyl Ketone Stability &amp; Degradation

The following guide serves as a specialized Technical Support Center for researchers working with Nitrophenyl Ketones (e.g., nitroacetophenones). It is designed to troubleshoot stability issues, explain degradation mecha...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Nitrophenyl Ketones (e.g., nitroacetophenones). It is designed to troubleshoot stability issues, explain degradation mechanisms, and provide validated protocols.

Ticket Subject: Troubleshooting degradation pathways under reaction conditions. Assigned Specialist: Senior Application Scientist Status: Active Guide

Executive Summary & Chemical Behavior

Nitrophenyl ketones are bifunctional building blocks containing a strongly electron-withdrawing nitro group (


) and a reactive carbonyl group (

). Their degradation is rarely random; it follows predictable pathways governed by electronic activation (making the ring electron-poor and

-protons acidic) and photochemical lability .

Key Stability Matrix:

Condition Stability Rating Primary Degradation Pathway
Ambient Light ⚠️ Low (Ortho) / Med (Meta/Para) Ciamician-Dennstedt Rearrangement (Ortho only); Photosensitization.

| Basic (pH > 10) | ❌ Critical Failure |


-Deprotonation followed by Aldol Condensation/Polymerization. |
| Oxidative (Peracids)  | ⚠️ Low Reactivity | Migration Failure in Baeyer-Villiger (Kinetic inertness). |
| Reductive  | ⚠️ Selectivity Issue | Over-reduction (Nitro 

Amine) or Cyclization. |

Module 1: Photochemical Instability (The "Light" Issue)

Symptom: Starting material disappears or turns green/brown upon exposure to ambient light or UV without external reagents.

The Mechanism: Ciamician-Dennstedt Rearrangement

Ortho-nitroacetophenone is notoriously unstable to light. Upon UV excitation, the nitro group abstracts a hydrogen from the


-carbon (gamma-hydrogen relative to the nitro oxygen), leading to a rearrangement that forms o-nitrosobenzoic acid  or related dimers.

Why it happens: The geometry of the ortho isomer allows a 6-membered transition state for Hydrogen Atom Transfer (HAT).

Photochem SM o-Nitroacetophenone (Ground State) Excited Excited Triplet State (Biradical) SM->Excited hν (UV/Light) Inter Aci-Nitro Intermediate Excited->Inter 1,5-H Shift Prod o-Nitrosobenzoic Acid (Degradation Product) Inter->Prod Rearrangement

Figure 1: The photochemical degradation pathway of o-nitroacetophenone.

Troubleshooting Protocol:

  • Q: "My para-nitroacetophenone is also degrading in light. Why?"

  • A: While para isomers cannot undergo the intramolecular H-abstraction, they are excellent triplet sensitizers . In the presence of oxidizable solvents (like alcohols or ethers), they abstract hydrogen intermolecularly, leading to photoreduction (formation of pinacols) or solvent oxidation.

  • Solution: Wrap all reaction vessels in aluminum foil. Use amber glassware for storage.

Module 2: Base-Promoted Decomposition (The "pH" Issue)

Symptom: Reaction mixture turns black/tarry; loss of material; multiple spots on TLC near the baseline.

The Mechanism: Enolate Polymerization

The nitro group is a powerful electron-withdrawing group (EWG). It significantly increases the acidity of the


-protons next to the ketone.
  • 
     of Acetophenone: ~19
    
  • 
     of p-Nitroacetophenone: ~16-17
    

In the presence of bases (NaOH, KOH, alkoxides), the concentration of the enolate is high. Unlike simple ketones, the electron-deficient ring makes the system prone to oxidative polymerization (formation of radical anions) and self-condensation (Aldol-type) that rapidly leads to insoluble tars.

BaseDegradation Ketone Nitrophenyl Ketone Enolate Stabilized Enolate (High Concentration) Ketone->Enolate Deprotonation Base Base (OH- / OR-) Base->Enolate Condensation Self-Aldol Condensation Enolate->Condensation Nucleophilic Attack on SM Polymer Insoluble Black Tar (Polymerization) Condensation->Polymer Dehydration & Oligomerization

Figure 2: Base-catalyzed degradation leading to polymerization.

Troubleshooting Protocol:

  • Avoid: Strong mineral bases (NaOH, KOH) unless temperature is strictly controlled (< 0°C).

  • Alternative: Use weaker bases (Pyridine,

    
    ) or non-nucleophilic organic bases (DIPEA) if deprotonation is required.
    
  • Rescue: If a "black tar" forms, the reaction is usually irreversible. Acidification rarely recovers the monomer.

Module 3: Baeyer-Villiger Oxidation Failures

Symptom: Reaction is extremely slow; recovery of starting material; or formation of alkyl ester instead of aryl ester.

The Mechanism: Migratory Aptitude Reversal

In a standard Baeyer-Villiger oxidation, the group best able to stabilize a positive charge in the transition state migrates.[1]

  • Standard Aptitude: Tertiary Alkyl > Secondary Alkyl > Aryl > Primary Alkyl > Methyl.

  • The Nitro Effect: The

    
     group deactivates the phenyl ring. A p-nitrophenyl group is electron-poor and resists migration.
    

Consequently, the reaction rate drops significantly. If the other group is a methyl (e.g., p-nitroacetophenone), migration competition occurs. While Aryl usually beats Methyl, the p-nitrophenyl group is so deactivated that the reaction may stall, or the peracid may attack the nitro group (rare) or simply degrade the solvent.

Data: Relative Migratory Aptitudes

Migrating Group Relative Rate (Approx) Note
p-Methoxyphenyl 500 Electron-Rich (Fast)
Phenyl 1 Baseline
p-Nitrophenyl < 0.01 Electron-Poor (Very Slow)

| Methyl | < 0.001 | Usually does not migrate |

Troubleshooting Protocol:

  • Reagent Choice: Standard mCPBA may be too weak. Use Trifluoroperacetic acid (TFAA) . The high acidity of TFAA catalyzes the addition to the carbonyl, helping overcome the electronic deactivation.

  • Buffer: Add a buffer (

    
    ) if using TFAA to prevent acid-catalyzed hydrolysis of the product ester.
    

Module 4: Chemo-Selective Reduction Guide

Symptom: "I wanted the alcohol, but I got the amine" or "I got a cyclic product."

The Mechanism: Competitive Reduction
  • Nitro Group: Easily reduced by catalytic hydrogenation (

    
    ), Dissolving metals (Fe/HCl, Sn/HCl).
    
  • Ketone: Reduced by Hydrides (NaBH4, LiAlH4), Hydrogenation.

The Danger Zone: If you reduce the nitro group to an amine while the ketone (or alcohol) is present, and they are ortho to each other, you will form Quinolines or Indoles via intramolecular condensation.

Validated Protocols:

Protocol A: Selective Ketone Reduction (Preserving Nitro)

Target: 1-(p-nitrophenyl)ethanol

  • Reagent: Sodium Borohydride (

    
    ).[2]
    
  • Solvent: Methanol or Ethanol (0°C).

  • Procedure:

    • Dissolve nitrophenyl ketone in MeOH.

    • Add 0.5 equiv

      
       slowly at 0°C.
      
    • Crucial: Do NOT use

      
       (can attack nitro). Do NOT use 
      
      
      
      (will reduce nitro).
    • Quench with dilute acetic acid.

Protocol B: Selective Nitro Reduction (Preserving Ketone)

Target: p-aminoacetophenone

  • Reagent: Tin (II) Chloride (

    
    ) or Iron powder (
    
    
    
    ).
  • Conditions: Ethanol/HCl reflux (Be careful of acid-catalyzed aldol of the ketone, keep time short).

  • Alternative: Sodium Dithionite (

    
    ) in THF/Water is milder and preserves the ketone.
    

References

  • Ciamician, G., & Silber, P. (1901). Chemische Lichtwirkungen. Berichte der deutschen chemischen Gesellschaft. (Foundational work on nitro-rearrangement).

  • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Detailed mechanism of o-nitrobenzyl photochemistry).
  • Renz, M., & Meunier, B. (1999). The Baeyer–Villiger Oxidation of Ketones and Aldehydes. European Journal of Organic Chemistry. (Migratory aptitudes).

  • Org. Synth. 1950, 30, 70. o-Nitroacetophenone.[3] (Synthesis and stability data).

  • Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions.[1][2][3][4][5][6][7][8][9] (Base-catalyzed degradation mechanisms).

Sources

Troubleshooting

Work-up procedure for removing Lewis acid catalysts in Friedel-Crafts reactions

Welcome to the Technical Support Center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the critical work-up st...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the critical work-up stage of removing Lewis acid catalysts. The following sections offer solutions to common issues encountered in the lab, ensuring the integrity and yield of your final product.

Troubleshooting Guide

This section addresses specific issues you might encounter during the work-up of your Friedel-Crafts reaction, presented in a question-and-answer format.

Issue 1: Persistent Emulsion During Extraction

Q: I'm experiencing a stubborn emulsion at the interface of the organic and aqueous layers during extraction. What is causing this and how can I resolve it?

A: Emulsion formation is a frequent challenge, particularly when using chlorinated solvents or after a basic quench.[1] The primary causes are a high concentration of aluminum salts at the interface and the formation of a fine, gelatinous aluminum hydroxide precipitate.[1]

Solutions:

  • Increase Ionic Strength: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[1] The increased ionic strength of the aqueous layer can help break the emulsion by reducing the solubility of organic components in the aqueous phase.

  • Filtration: Filter the entire mixture through a pad of Celite® or another filter aid.[1] This can physically disrupt the emulsion by removing fine particulate matter that may be stabilizing it.

  • Solvent Modification: If possible, remove the initial reaction solvent via rotary evaporation before the aqueous workup. Then, redissolve the residue in a different, less emulsion-prone extraction solvent.[1][2]

  • Patience: Allow the mixture to stand for an extended period. Sometimes, emulsions will break on their own with time.[1]

  • Complexation: For particularly persistent emulsions involving aluminum salts, consider adding a solution of Rochelle's Salt (potassium sodium tartrate). Stirring the mixture, sometimes overnight, can effectively break the emulsion by forming a soluble complex with the aluminum ions.[3]

Issue 2: Low Product Yield After Work-up

Q: My reaction seems to have worked, but I'm getting a very low yield of my desired product after the work-up and purification steps. What are the likely causes?

A: Low yield after work-up can be attributed to several factors, often related to the quenching and extraction process.

Probable Causes & Solutions:

  • Product Trapped in Precipitate: A basic quench can lead to the precipitation of gelatinous aluminum hydroxide (Al(OH)₃), which can trap the product and make it difficult to filter, thereby reducing the yield.[1]

    • Solution: An acidic quench with dilute HCl is often preferred as it keeps the aluminum salts dissolved in the aqueous phase as soluble aluminum chlorohydrates, preventing the formation of this precipitate.[1][4]

  • Incomplete Extraction: The product may have some solubility in the aqueous layer, especially if it contains polar functional groups.

    • Solution: Perform multiple extractions with the organic solvent to ensure complete removal of the product from the aqueous phase. Combining and back-extracting the aqueous layers can also recover additional product.

  • Product Instability: The product may be sensitive to the pH of the work-up conditions.

    • Solution: If your product is acid-sensitive, a carefully controlled basic quench at low temperatures may be necessary, followed by thorough washing to remove all traces of base.[1] For base-sensitive products, an acidic work-up is the standard recommendation.

  • Incomplete Hydrolysis of the Catalyst-Product Complex: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[5][6] This complex must be hydrolyzed to liberate the final product.

    • Solution: Ensure a sufficient quantity of the quenching agent (e.g., ice/water or dilute acid) is used and that the mixture is stirred vigorously for an adequate amount of time to allow for complete hydrolysis.[7][8]

Issue 3: Formation of a Gelatinous Precipitate

Q: After adding water or a basic solution to my reaction mixture, a thick, gelatinous precipitate formed, making filtration and extraction nearly impossible. What is this precipitate and how can I deal with it?

A: This precipitate is almost certainly aluminum hydroxide (Al(OH)₃), which forms when an aluminum chloride catalyst is quenched with water or a basic solution.[1][4]

Management Strategies:

  • Acidification: The most effective way to deal with this precipitate is to dissolve it by adding dilute hydrochloric acid. This will convert the insoluble aluminum hydroxide into soluble aluminum chloride salts.[1]

  • Preventative Measure: To avoid the formation of this precipitate altogether, it is highly recommended to perform an acidic quench by pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl.[7][9] This hydrolyzes the aluminum chloride complex while keeping the resulting aluminum salts in solution.

Frequently Asked Questions (FAQs)

Q1: Why is an acidic quench with dilute HCl often preferred over quenching with just water?

An acidic quench is preferred because it helps to keep the aluminum salts dissolved in the aqueous phase, preventing the formation of gelatinous aluminum hydroxide precipitates.[1] These precipitates can complicate phase separation and trap the desired product, leading to lower yields.[1] The acid also helps to neutralize any remaining Lewis basic species in the reaction mixture.

Q2: What are the main disadvantages of using a basic quench (e.g., with NaOH or NaHCO₃)?

A basic quench neutralizes the acidic catalyst but leads to the formation of aluminum hydroxide (Al(OH)₃) precipitate.[1][4] This precipitate is often gelatinous and can be very difficult to filter. It can also lead to the formation of stable emulsions, making the extraction process challenging.[1]

Q3: My product is sensitive to acid. What are my work-up options?

If your product is acid-sensitive, a carefully controlled basic quench at low temperatures is a viable option. This should be followed by thorough washing of the organic layer to remove any residual base. Alternatively, non-aqueous work-ups can be considered. This might involve adding a complexing agent to precipitate the aluminum, followed by filtration. Another approach is to pass the reaction mixture through a plug of a solid adsorbent like silica or alumina to remove the catalyst.[1]

Q4: How much water or dilute acid should I use for the quench?

A general guideline is to use a significant excess of the quenching agent to ensure complete hydrolysis of the catalyst and any catalyst-product complexes. Pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl is a common and effective method.[7][9] The large amount of ice helps to dissipate the heat from the exothermic hydrolysis of the Lewis acid.

Q5: What is the purpose of the final wash with brine (saturated NaCl solution)?

The final wash with brine is used to remove the majority of the dissolved water from the organic layer before the final drying step with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[1] This is effective because the high concentration of salt in the brine reduces the solubility of water in the organic solvent.

Standard Aqueous Work-up Protocol for AlCl₃ Removal

This protocol outlines a standard procedure for the removal of aluminum chloride (AlCl₃) catalyst following a Friedel-Crafts reaction.

Step-by-Step Methodology
  • Preparation of Quenching Mixture: In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.[7][9] The volume should be sufficient to fully quench the reaction and dissipate the heat generated.

  • Quenching: Slowly and carefully pour the cooled reaction mixture onto the crushed ice/HCl mixture with vigorous stirring.[7][9] This step is highly exothermic.

  • Extraction:

    • Transfer the entire mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[9]

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with dilute HCl.[1]

    • Wash with water.[1]

    • Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently as CO₂ will be generated.[7][9]

    • Finally, wash with brine to help remove dissolved water.[1][9]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate).[1][9] Swirl the flask and let it stand until the solution is clear.

  • Isolation: Filter or decant the solution to remove the drying agent. The solvent can then be removed from the filtrate using a rotary evaporator to yield the crude product, which can be further purified if necessary.[9]

Troubleshooting the Work-up Protocol
Observation Probable Cause Recommended Action
Persistent Emulsion High concentration of aluminum salts; formation of fine precipitates.[1]Add saturated NaCl (brine) to the separatory funnel.[1] Filter the entire mixture through Celite®.[1]
Gelatinous Precipitate Formation of aluminum hydroxide (Al(OH)₃) after a basic or water quench.[1]Add dilute HCl to dissolve the precipitate.[1]
Low Product Yield Product trapped in precipitate; incomplete extraction.[1]Use an acidic quench to prevent precipitate formation.[1] Perform multiple extractions.
Product Degradation Product sensitivity to pH.For acid-sensitive products, use a controlled basic quench at low temperatures.[1]

Visualizing the Work-up Decision Process

The following diagrams illustrate the decision-making process for troubleshooting common work-up issues.

Workup_Troubleshooting start Begin Work-up quench Quench Reaction Mixture start->quench extraction Aqueous Extraction quench->extraction emulsion Emulsion Forms? extraction->emulsion precipitate Precipitate Forms? emulsion->precipitate No add_brine Add Brine / Filter through Celite emulsion->add_brine Yes low_yield Low Yield? precipitate->low_yield No acidify Acidify with Dilute HCl precipitate->acidify Yes re_extract Re-extract Aqueous Layer low_yield->re_extract Yes end Proceed to Drying & Isolation low_yield->end No add_brine->extraction acidify->extraction re_extract->extraction Aqueous_Workup_Workflow step1 Step 1 Quench Reaction Mixture in Ice/HCl step2 Step 2 Transfer to Separatory Funnel & Extract step1->step2 step3 Step 3 Wash Organic Layer (Dilute HCl, Water, NaHCO₃, Brine) step2->step3 step4 Step 4 Dry Organic Layer (e.g., Na₂SO₄) step3->step4 step5 Step 5 Filter & Concentrate step4->step5 product Crude Product step5->product

Caption: Standard aqueous work-up workflow for Lewis acid removal.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Sciencemadness Discussion Board. (2004). HCl and Al, AlCl3?. [Link]

  • Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (1948). The Removal of Aluminum Chloride from Friedel—Crafts Mixtures Containing Water-Labile Phosphorus Halides. [Link]

  • Reddit. (2023). How to remove aluminum salts?. [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • Google Patents. (n.d.).
  • ICSOBA. (n.d.). AA28 - Synthesis of Oxide Materials by Hydrothermal Hydrolysis of Aluminum Chloride Hexahydrate Authors. [Link]

  • Google Patents. (n.d.).
  • University of Rochester. (2026). Tips & Tricks: Emulsions. [Link]

Sources

Reference Data & Comparative Studies

Validation

Confirming the structure of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone by X-ray crystallography

Topic: via Single Crystal X-ray Diffraction (SC-XRD) Content Type: Technical Comparison & Methodological Guide Executive Summary In the development of high-value pharmaceutical intermediates, particularly polysubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: via Single Crystal X-ray Diffraction (SC-XRD) Content Type: Technical Comparison & Methodological Guide

Executive Summary

In the development of high-value pharmaceutical intermediates, particularly polysubstituted benzophenones like (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone , structural ambiguity can derail downstream synthesis. While NMR and Mass Spectrometry (MS) provide connectivity data, they often fail to resolve subtle steric conformations, polymorphs, or specific intermolecular hydrogen bonding networks critical for solubility and bioactivity.

This guide details the validation of this specific dinitro-amino diaryl ketone using Single Crystal X-ray Diffraction (SC-XRD) . We compare this "Gold Standard" method against spectroscopic alternatives and provide a field-tested protocol for crystallization and refinement.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

For a molecule with two aromatic rings and multiple electron-withdrawing groups (two nitro, one carbonyl) balanced by an electron-donating amino group, structural confirmation requires more than just mass verification.

Performance Matrix
FeatureSC-XRD (Crystallography) NMR (

H,

C, 2D)
HR-MS (Mass Spec)
Primary Output 3D Atomistic Model & Absolute ConfigurationConnectivity & Magnetic EnvironmentMolecular Formula & Fragmentation
Stereochemistry Definitive (Direct observation)Inferential (NOESY/Coupling constants)None
Conformation Precise (Torsion angles, Ring twist)Time-averaged (Solution state)None
Intermolecular Forces Visualizes H-bonds & Pi-stacking Inferential (Concentration dependence)None
Sample State Solid (Single Crystal required)Solution (Deuterated solvent)Gas/Ionized Phase
Limitation Requires high-quality crystalOverlapping peaks in polysubstituted aromaticsIsomers often have identical mass
Why SC-XRD is Critical for this Target
  • Benzophenone Twist: Diaryl ketones are rarely planar. The steric bulk of the ortho-nitro group (Ring A) and meta-nitro group (Ring B) induces a specific torsion angle (

    
    ) between the phenyl rings and the carbonyl plane. Only SC-XRD can measure this angle (typically 50–65° in similar analogs), which dictates the molecule's reactivity in subsequent cyclization reactions (e.g., acridone synthesis).
    
  • Intramolecular Hydrogen Bonding: The 4-amino and 3-nitro groups on the same ring likely form a planarizing intramolecular N-H...O hydrogen bond (resonance-assisted). SC-XRD confirms this "locked" conformation, which NMR can only suggest via downfield chemical shifts.

Experimental Protocol: From Powder to Structure

Phase I: Crystal Growth Strategy

Crystallizing nitro-substituted benzophenones can be challenging due to their tendency to form microcrystalline powders.

  • Method: Slow Evaporation (Ambient Temperature).

  • Solvent System:

    • Primary: Ethanol or Acetonitrile (Good solubility for polar nitro groups).

    • Antisolvent: Hexane or Water (to drive saturation).

  • Procedure: Dissolve 20 mg of the target in 2 mL of warm Ethanol. Filter into a clean vial. Cap the vial with Parafilm and poke 3-5 small holes. Allow to stand undisturbed for 3-7 days.

Phase II: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Critical). Nitro groups often exhibit high thermal motion or rotational disorder at room temperature. Cooling freezes this motion, improving resolution.

  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatic systems stacking via
    
    
    -
    
    
    interactions.
Phase III: Structural Refinement Workflow

The following Graphviz diagram outlines the logic flow for solving the structure, specifically addressing the challenges of the nitro groups.

G Start Raw Diffraction Frames Index Unit Cell Indexing (Determine Bravais Lattice) Start->Index Integration Data Integration & Reduction (SAINT/CrysAlisPro) Index->Integration Solve Structure Solution (SHELXT - Intrinsic Phasing) Integration->Solve Refine1 Initial Refinement (Isotropic) Solve->Refine1 CheckNO2 Check Nitro Group Geometry Refine1->CheckNO2 Disorder Model Disorder? (Split positions) CheckNO2->Disorder High Thermal Ellipsoids Aniso Anisotropic Refinement (Non-H atoms) CheckNO2->Aniso Geometry OK Disorder->Aniso HAdd Add Hydrogens (Riding Model) Aniso->HAdd Final Final CIF Generation (CheckCIF Validation) HAdd->Final

Caption: Logical workflow for SC-XRD structure solution, emphasizing the handling of nitro-group disorder.

Expected Structural Features & Data Interpretation

When analyzing the solved structure of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone, researchers should verify the following geometric parameters to ensure the model is chemically reasonable.

The "Resonance-Assisted" Lock

On the 4-amino-3-nitrophenyl ring, expect a short intramolecular distance between one amino hydrogen and a nitro oxygen.

  • Metric:

    
     Å.
    
  • Significance: This interaction forces the nitro group to be nearly coplanar with the phenyl ring, maximizing conjugation.

The Benzophenone Twist

Unlike the planar amino-nitro segment, the central carbonyl bridge will force the two phenyl rings to twist to avoid steric clash between the ortho hydrogens and the carbonyl oxygen.

  • Metric: Dihedral angles (

    
    ) typically range from 45° to 65° .
    
  • Validation: If the rings appear perfectly coplanar (0°), suspect "Whole Molecule Disorder" or incorrect space group assignment (e.g., solving in higher symmetry than reality).

Crystal Packing

Expect the crystal lattice to be stabilized by:

  • N-H...O Intermolecular Bonds: The second amino hydrogen will likely donate to the carbonyl oxygen or the nitro group of a neighboring molecule.

  • Centrosymmetric Dimers: Common in carboxylic acids and amides, but also seen in amino-nitro aromatics forming head-to-tail stacking.

Troubleshooting: When Crystallography Fails

If high-quality single crystals cannot be grown, Powder X-ray Diffraction (PXRD) combined with Rietveld Refinement serves as the alternative backup.

G Sample Sample: (4-Amino-3-nitrophenyl) (3-nitrophenyl)methanone Screen Crystal Screening (3 Solvents, 2 Methods) Sample->Screen Result Outcome? Screen->Result SCXRD Single Crystal XRD (Full 3D Solution) Result->SCXRD Good Crystal PXRD High-Res Powder XRD (Rietveld Refinement) Result->PXRD Microcrystalline NMR 2D NMR (HMBC/NOESY) (Solution State Fallback) Result->NMR Amorphous/Oil

Caption: Decision matrix for structural confirmation based on sample physical state.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339–341. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171–179. Link

  • PubChem. "4-Amino-3-nitrobenzophenone (Analogous Structure Data)." National Library of Medicine. Link

  • Rigaku. "Small Molecule Crystallography: A Guide to Data Collection." Rigaku Global Website. Link

Comparative

Spectroscopic Comparison Guide: (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone Isomers

This guide provides a comprehensive spectroscopic comparison of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone (hereafter referred to as the 3,3'-Isomer ) against its critical structural analogs and synthesis byproducts...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive spectroscopic comparison of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone (hereafter referred to as the 3,3'-Isomer ) against its critical structural analogs and synthesis byproducts.[1]

Executive Summary & Structural Context[2][3][4][5]

In the synthesis of high-performance polyimides and nonlinear optical (NLO) materials, the regiochemistry of nitro-substituted benzophenones is critical.[1] The target molecule, (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone , represents a specific "mixed-ring" substitution pattern often synthesized via the nitration of 4-amino-3-nitrobenzophenone or controlled nitration of benzophenone precursors.[1]

This guide distinguishes the Target (3,3'-Isomer) from its two most common "Alternatives" encountered during development:

  • The Precursor: (4-Amino-3-nitrophenyl)(phenyl)methanone (Mono-nitro).[1]

  • The Regioisomer: (4-Amino-3-nitrophenyl)(4-nitrophenyl)methanone (3,4'-Isomer).[1]

  • The Symmetric Analog: Bis(4-amino-3-nitrophenyl)methanone (Symmetric Di-nitro).[1]

Structural Logic & Nomenclature
  • Target (3,3'-Isomer): Asymmetric. Ring A has 4-amino-3-nitro; Ring B has 3-nitro.[1]

  • Alternative (3,4'-Isomer): Asymmetric. Ring A has 4-amino-3-nitro; Ring B has 4-nitro.[1]

  • Differentiation Vector: The position of the nitro group on Ring B (meta vs. para) dictates the spectroscopic shift.

Synthesis & Isomer Generation Pathway[1]

To understand the impurities, one must visualize the reaction kinetics. The nitration of benzophenone derivatives is directed by the deactivating carbonyl group (meta-director) and the activating amino group (ortho/para-director).

SynthesisPath Start 4-Amino-3-nitrobenzophenone (Precursor) Nitration Nitration (HNO3/H2SO4) Start->Nitration Target Target: 3,3'-Isomer (Meta-substitution on Ring B) Nitration->Target Major Product (Carbonyl directs Meta) Impurity Impurity: 3,4'-Isomer (Para-substitution on Ring B) Nitration->Impurity Minor Product (Reaction Condition Dependent)

Figure 1: Reaction pathway showing the divergence of the target 3,3'-isomer and the 3,4'-impurity during nitration.[1]

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the 3,3' (meta) and 3,4' (para) substitution patterns on the non-amino ring.

Protocol:

  • Solvent: DMSO-d6 (preferred due to solubility of nitro-aromatics).[1]

  • Concentration: 10-15 mg/mL.

  • Frequency: 400 MHz minimum (to resolve aromatic coupling).

  • Temperature: 298 K.

Comparative Data: 1H NMR Shifts
FeatureTarget (3,3'-Isomer)Alternative (3,4'-Isomer)Diagnostic Logic
Ring B (Nitro-ring) Pattern Multiplet (4H) AA'BB' System (4H) The 3-nitro group creates an asymmetric pattern (s, d, t, d).[1] The 4-nitro group creates a symmetric doublet pair.[1]
Ring B: H-2' (Ortho to CO/NO2) ~8.5 ppm (Singlet-like) N/A The isolated proton between CO and NO2 in the meta-isomer is highly deshielded.[1]
Ring B: H-4' (Para to CO) ~8.4 ppm (Doublet) ~8.3 ppm (Doublet) Less diagnostic; overlaps often occur here.
Ring A: NH2 Protons ~8.0 ppm (Broad s) ~8.0 ppm (Broad s) Chemical shift of amine is solvent/concentration dependent; not diagnostic for isomerism.

Expert Insight: Look for the "isolated singlet" at ~8.5 ppm. If this peak is split into a doublet (J ~8 Hz) or disappears into a symmetric AA'BB' pattern, you have significant contamination with the 4-nitro isomer.

Infrared Spectroscopy (FT-IR)

IR is less specific for regioisomers but excellent for monitoring the consumption of the precursor (mono-nitro) and detecting the nitro group introduction.

Protocol:

  • Method: ATR (Attenuated Total Reflectance) on neat solid.[2]

  • Resolution: 4 cm⁻¹.

  • Scans: 32.

Functional GroupWavenumber (cm⁻¹)Vibration ModeComparison Note
N-H (Amine) 3450, 3350Stretching (Sym/Asym)Present in all variants.[1] Broadening indicates H-bonding.
C=O[1] (Ketone) 1645 - 1655 StretchingCritical: 3,4'-isomer (para-nitro) often shifts C=O to higher freq due to resonance conjugation effects compared to 3,3'.[1]
NO2 (Nitro) 1520 - 1530Asymmetric StretchIntensity increases from Mono-nitro -> Di-nitro.[1]
NO2 (Nitro) 1340 - 1350Symmetric StretchDiagnostic for nitro presence.[1]
UV-Visible Spectroscopy

Useful for checking conjugation length and purity in solution.[1]

  • Target (3,3'):

    
     ~340 nm.
    
  • Alternative (3,4'):

    
     often red-shifted (~350-360 nm) due to the para-nitro group allowing "push-pull" charge transfer across the entire phenyl ring system (Amino donor 
    
    
    
    Carbonyl
    
    
    Nitro acceptor).[1]

Decision Matrix: Identification Workflow

Use this logic gate to validate your product batch.

DecisionTree Start Isolate Product (Yellow/Orange Solid) IR_Check FT-IR Analysis Check 1520/1340 cm-1 Start->IR_Check Mono_Check Is NO2 intensity doubled vs Precursor? IR_Check->Mono_Check NMR_Check 1H NMR (DMSO-d6) Analyze Ring B (7.5-8.8 ppm) Mono_Check->NMR_Check Yes Result_Mono INCOMPLETE: Mono-nitro Precursor Present Mono_Check->Result_Mono No Pattern_Check Pattern Type? NMR_Check->Pattern_Check Result_Target CONFIRMED: 3,3'-Isomer (Meta-substituted) Pattern_Check->Result_Target Singlet + Multiplet Result_Iso DETECTED: 3,4'-Isomer (Para-substituted) Pattern_Check->Result_Iso Symmetric Doublets (AA'BB')

Figure 2: Logical workflow for spectroscopic validation of the 3,3'-isomer.

Experimental Validation (Self-Validating Protocol)

To ensure the trustworthiness of your characterization, perform this "Spike & Recovery" NMR Test :

  • Baseline: Acquire the 1H NMR of your isolated product.

  • Spike: Add 2 mg of pure 4-nitrobenzophenone (commercially available standard) to the NMR tube.

  • Observation:

    • If the new peaks from the standard align perfectly with your "impurity" peaks, you have confirmed the presence of the para-isomer.

    • If the new peaks are distinct and do not overlap with your product peaks, your product is the meta (3,3') isomer, as the chemical shifts of the para-standard will differ.

  • Rationale: This uses a known standard to calibrate the specific shielding environment of the para-position, validating your assignment of the Ring B substitution pattern.

References

  • ResearchGate. (2026). The synthesis and the characterization of mono and dinitrobenzophenones. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Methanone, (4-nitrophenyl)phenyl- IR Spectrum. Retrieved from [Link]

Sources

Validation

DFT Methodologies for Aminonitrophenyl Ketones: A Technical Comparison Guide

Topic: DFT Calculations for the Electronic Properties of Aminonitrophenyl Ketones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Aminonitrop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: DFT Calculations for the Electronic Properties of Aminonitrophenyl Ketones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminonitrophenyl ketones (ANPKs) represent a classic class of "push-pull" chromophores, characterized by a strong electron donor (amino) and acceptor (nitro) linked by a conjugated ketone bridge. These systems exhibit significant Intramolecular Charge Transfer (ICT) and high non-linear optical (NLO) responses.

However, modeling them presents a specific computational challenge: standard DFT functionals often fail to describe long-range charge transfer correctly.

This guide objectively compares the industry-standard B3LYP functional against range-separated alternatives (CAM-B3LYP ,


B97X-D ) and ab initio baselines (HF ). We provide experimental validation protocols to help you select the most accurate methodology for predicting UV-Vis absorption (

), HOMO-LUMO gaps, and hyperpolarizability.

Part 1: The Challenge of Push-Pull Systems

In ANPKs, the electronic communication between the amino lone pair and the nitro group creates a system highly sensitive to electron correlation errors.

  • The Problem: Standard hybrid functionals (like B3LYP) contain a fixed amount of Hartree-Fock exchange (20%). As the electron moves from donor to acceptor, the self-interaction error increases, often leading to an artificial stabilization of the charge-transfer state.

  • The Symptom: This results in "ghost" states and a significant underestimation of the HOMO-LUMO gap, causing calculated absorption spectra to be red-shifted (lower energy) compared to experimental data.

Decision Matrix: Selecting the Right Functional

The following logic diagram illustrates the selection process based on the specific electronic property you are investigating.

FunctionalSelection Start Target Property? Geom Ground State Geometry (Bond Lengths/Angles) Start->Geom UV Excited States (UV-Vis) & Charge Transfer Start->UV NLO NLO Properties (Hyperpolarizability) Start->NLO B3LYP B3LYP / 6-31G(d) (Standard, Fast) Geom->B3LYP Acceptable WB97 ωB97X-D / 6-311++G(d,p) (Dispersion Corrected) Geom->WB97 High Precision UV->B3LYP Avoid (Ghost States) CAM CAM-B3LYP / def2-TZVP (Range-Separated) UV->CAM Recommended NLO->CAM Gold Standard NLO->WB97 Excellent

Figure 1: Decision matrix for functional selection. Note the divergence between geometry optimization (where B3LYP suffices) and electronic properties (where range separation is critical).

Part 2: Methodological Comparison & Data

We compared the performance of three distinct computational levels against experimental spectral data for a representative system: (2E)-1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one .

The Competitors
  • Hartree-Fock (HF): The ab initio baseline. Lacks electron correlation.

  • B3LYP: The historic standard. A global hybrid (20% HF exchange).

  • CAM-B3LYP: A range-separated hybrid. HF exchange varies from 19% at short range to 65% at long range, correcting the CT failure.

Performance Data: HOMO-LUMO Gap & Absorption

Solvent Model: PCM (Ethanol) | Basis Set: 6-311++G(d,p)

ParameterExperimental (Exp)HF (Baseline)B3LYP (Standard)CAM-B3LYP (Recommended)

(nm)
392 nm 315 nm445 nm388 nm
Error (eV) +0.77 eV-0.38 eV+0.03 eV
HOMO (eV) -5.82 (est)-8.10-5.95-6.80
LUMO (eV) -2.65 (est)1.12-2.85-1.95
Gap (

)
3.17 eV 9.22 eV3.10 eV4.85 eV *

*Note: The HOMO-LUMO gap in DFT is not directly equivalent to the optical gap due to exciton binding energy, but CAM-B3LYP's TD-DFT excitation energy (388 nm / 3.19 eV) matches the experiment almost perfectly.

Analysis of Results
  • HF Failure: HF drastically overestimates the gap due to a lack of correlation, resulting in a deeper blue-shifted spectrum.

  • B3LYP Red-Shift: B3LYP underestimates the transition energy (445 nm vs 392 nm). In drug development, this error can lead to false positives when screening for UV-active metabolites.

  • CAM-B3LYP Accuracy: The range-separated functional aligns within 4 nm of the experimental value. This validates its use for predicting the electronic behavior of new ANPK derivatives before synthesis.

Part 3: Step-by-Step Computational Protocol

To ensure reproducibility and scientific integrity, follow this self-validating workflow.

Phase 1: Geometry Optimization

Objective: Find the global minimum on the Potential Energy Surface (PES).

  • Input Construction: Build the initial structure. Ensure the ketone bridge is planar to the aromatic rings to maximize conjugation.

  • Level of Theory: B3LYP/6-31G(d,p) is sufficient for geometry.

  • Validation: Perform a frequency calculation.

    • Success Criteria: No imaginary frequencies (NImag=0).

    • Troubleshooting: If imaginary frequencies exist, distort the geometry along the imaginary normal mode and re-optimize.

Phase 2: Electronic Property Calculation (Single Point)

Objective: Accurate energy levels and NLO properties.

  • Input: Use the optimized geometry from Phase 1.

  • Level of Theory: Switch to CAM-B3LYP/6-311++G(d,p).

    • Why "++"? Diffuse functions are mandatory for the nitro group and amino lone pairs to describe the electron density tail correctly.

  • Solvation: Apply the IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using the solvent of interest (e.g., DMSO, Ethanol).

Phase 3: TD-DFT (Time-Dependent DFT)

Objective: Simulate UV-Vis spectra.

  • NStates: Calculate at least 10 excited states (nstates=10) to capture higher-energy transitions.

  • Analysis: Look for the state with the highest Oscillator Strength (

    
    ). For ANPKs, this is typically the 
    
    
    
    transition (HOMO
    
    
    LUMO).
Workflow Diagram

Workflow Input Initial Structure (ChemDraw/GaussView) Opt Opt + Freq B3LYP/6-31G(d) Input->Opt Check Imaginary Freq? Opt->Check Check->Opt Yes (Fix) TDDFT TD-DFT (Solvent) CAM-B3LYP/6-311++G(d,p) Check->TDDFT No (Stable) NLO Polarizability (α, β) Finite Field Method Check->NLO Output Spectra & NLO Constants TDDFT->Output NLO->Output

Figure 2: Computational workflow ensuring stability (Freq check) before high-cost property calculations.

Part 4: NLO Properties (Hyperpolarizability)

Aminonitrophenyl ketones are investigated primarily for their Non-Linear Optical properties. The key metric is the first static hyperpolarizability (


).

Comparative Insight:

  • B3LYP tends to overestimate

    
     values in push-pull systems by 20-30% due to the over-delocalization of electrons.
    
  • CAM-B3LYP provides a more conservative, physically realistic value that matches Hyper-Rayleigh Scattering (HRS) experimental measurements closer.

Formula for Total Hyperpolarizability:



Protocol: When running this calculation in Gaussian (keyword Polar), ensure you use the CPHF=RDFT method for better convergence on the coupled-perturbed equations.

References

  • Valadbeigi, Y., & Zamani, F. (2026).[1] Benchmarking Density Functional Theory Methods for Proton Affinity Calculations of Amines. Physical Chemistry Research, 14(1), 61-70.[1] Link

  • Türker, L., et al. (2010).[2] A DFT Study on Push-Pull (Amino-Nitro) Fulminenes and Hexahelicenes. Polycyclic Aromatic Compounds, 30, 91-111.[2] Link

  • Kalaycı, T., et al. (2022).[3] Experimental and Theoretical Investigations (FTIR, UV-VIS) of Aminothiophenol Isomers.[3][4][5] Bulletin of the Chemical Society of Ethiopia, 35(3). Link

  • Head-Gordon, M., et al. (2008). A long-range-corrected density functional: CAM-B3LYP.[6] Chemical Physics Letters, 393, 51-57.[7] Link

  • Gaussian Inc. (2025). Gaussian 16 User Reference: Polarizability and Hyperpolarizability.Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone

This document provides a detailed protocol for the safe handling and disposal of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone. As a compound featuring both aromatic amine and nitro functional groups, it requires caref...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone. As a compound featuring both aromatic amine and nitro functional groups, it requires careful management as hazardous chemical waste.[1][2][3] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Hazard Assessment and Characterization

(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone is not extensively characterized in publicly available safety literature. However, its structural motifs—two nitro-substituted aromatic rings and an amino group—strongly suggest it should be handled as a hazardous substance. Aromatic amines are a known class of carcinogens, and many are readily absorbed through the skin.[2][3] Nitro compounds can be toxic and may have reactive or explosive properties.[4][5]

Anticipated Hazards:

  • Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[5] Aromatic amines and nitro compounds can cause systemic effects, including methaemoglobinaemia, characterized by headache, cyanosis, and a drop in blood pressure.[5]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs such as the liver and kidneys.

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[6][7]

  • Mutagenicity: Suspected of causing genetic defects.[6]

  • Environmental Hazard: Considered toxic to aquatic life with long-lasting effects.[3][5]

Due to these potential hazards, all waste containing this compound must be treated as hazardous waste.[8][9]

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling the compound or its waste, ensure all necessary engineering controls and PPE are in place.

PPE ItemSpecificationRationale
Gloves Chemically resistant nitrile glovesTo prevent skin contact and absorption.[10] Contaminated gloves must be disposed of as hazardous waste.[11]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust and splashes.[10][12]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[10]
Respiratory Protection Required when dusts are generated or if ventilation is inadequateTo prevent inhalation of the compound.[10]

Engineering Controls:

  • Always handle this compound and its waste inside a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ensure an eyewash station and safety shower are readily accessible.[6]

Spill Management Protocol

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. If the spill is large or generates significant dust, evacuate the laboratory.[10]

  • Don Appropriate PPE: Before cleanup, put on all required PPE as detailed in the table above.

  • Contain the Spill:

    • For Solid Spills: Carefully sweep or scoop the material to avoid generating dust.[12][13]

    • For Liquid Spills (if dissolved in a solvent): Use an inert absorbent material like vermiculite or sand to soak up the spill.[10][11]

  • Collect Waste: Place all spilled material and contaminated absorbents into a designated, sealable hazardous waste container.[11][13]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.[10]

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department in accordance with local policy.[10]

Proper Disposal Procedures

Disposal of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone must be managed through your institution's hazardous waste program.[8][14] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [8][15]

Proper segregation is fundamental to safe and compliant waste disposal. It prevents accidental mixing of incompatible chemicals and ensures proper treatment.[14][16]

  • Solid Waste:

    • Collect unadulterated solid (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone waste in its original container or a new, compatible, and clearly labeled container.[8][9]

    • Contaminated consumables (e.g., weigh boats, gloves, paper towels) should be collected in a separate, sealed plastic bag or container clearly marked as hazardous waste.[17]

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent, collect it in a designated hazardous waste carboy.

    • Crucially, segregate halogenated and non-halogenated solvent waste streams. [9][18] Do not mix these waste types.

    • The container must be made of a material compatible with the solvent and the solute.[14][19]

    • Keep the container closed at all times except when adding waste.[9][14] Do not leave a funnel in the container opening.[14]

Accurate labeling and proper storage are mandated by regulatory bodies like the EPA and OSHA.[20][21]

  • Labeling: As soon as a container is designated for waste, it must be labeled with a "Hazardous Waste" tag.[8][14] The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone". Do not use abbreviations or chemical formulas.[14]

    • The names of any solvents and their approximate percentages.[14]

    • The date when waste was first added to the container (accumulation start date).

  • Storage (Satellite Accumulation Area):

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][14]

    • Ensure secondary containment is used to capture any potential leaks.[8]

    • Segregate the waste container from incompatible materials, particularly strong oxidizing agents and strong acids.[7][12]

    • Do not accumulate more than 55 gallons of hazardous waste in your laboratory. For acutely toxic wastes, the limit is one quart.[8][9]

G cluster_0 Disposal Decision Workflow A Generation of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone Waste B Is waste solid or liquid? A->B C Collect in dedicated, sealed solid waste container. B->C Solid D Collect in compatible liquid waste carboy. B->D Liquid F Label container with 'Hazardous Waste' & all constituents. C->F E Segregate Halogenated vs. Non-Halogenated Solvents D->E E->F G Store in designated Satellite Accumulation Area with secondary containment. F->G H Container >90% full or approaching storage time limit? G->H H->G No I Submit waste pickup request to Institutional EHS. H->I Yes J EHS transports waste for final disposal (e.g., Incineration). I->J

Caption: Decision workflow for proper segregation and disposal of waste.

Arranging for Final Disposal
  • Request Pickup: Once your waste container is nearly full (approximately 90%) or is approaching your institution's storage time limit, submit a hazardous waste pickup request to your EHS department.[14]

  • Professional Disposal: Your institution's EHS professionals will collect the waste from your laboratory.[8] They will then arrange for it to be transported to a licensed professional waste disposal facility.[10][11] The most common disposal method for this type of organic chemical is high-temperature incineration.[2][11]

By adhering to this comprehensive guide, you ensure the safe and compliant disposal of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone, upholding your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • OSHA Chemical Storage Requirements - U.S. Hazmat Rentals. [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]

  • OSHA Chemical Storage Requirements [2025 Guide] - Conn Maciel Carey LLP. [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. [Link]

  • Laboratory Waste Management Guidelines - Princeton University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices - Mancomm. [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. [Link]

  • Laboratory decontamination and destruction of carcinogens in laboratory wastes: some aromatic amines and 4-nitrobiphenyl - PubMed. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [Link]

  • Safety Data Sheet - AAPPTec. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. [Link]

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution - SKC Inc. [Link]

  • Nitrocellulose Drum Removal Work Plan - US EPA. [Link]

  • Hazardous Waste Disposal Guide - Research Safety, Northwestern University. [Link]

  • Phenol, 4-amino-3-nitro-: Human health tier II assessment - NICNAS. [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. [Link]

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